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ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE Documentation Hub

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  • Product: ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE
  • CAS: 1951441-06-7

Core Science & Biosynthesis

Foundational

Unveiling the Solid-State Architecture of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE: A Predictive and Comparative Guide

Abstract The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Understanding the precise three-dimensional arrangement of atoms...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the engineering of novel materials. This technical guide addresses the crystal structure of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE. As of the date of this publication, a definitive experimental crystal structure for this specific molecule has not been deposited in publicly accessible crystallographic databases.

Therefore, this document provides a comprehensive, predictive analysis of its likely solid-state structure. By leveraging a comparative approach with structurally analogous compounds, including its direct sulfur analog, and integrating spectroscopic and computational insights, we present a robust hypothesis of its molecular geometry, crystal packing, and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-informed understanding of this important benzoxazine derivative.

Introduction to the 1,4-Benzoxazine Core

The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, is a cornerstone in medicinal chemistry. Derivatives of this scaffold exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and potent and selective inhibition of enzymes like Sirtuin-1.[1][2] The specific substitution pattern on the benzoxazine core dictates its biological function and physicochemical properties. The title compound, ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE, features key functional groups—an ethyl ester and a methyl group—that are expected to significantly influence its steric and electronic properties, and consequently, its crystal packing.

Predicted Molecular Structure and Spectroscopic Profile

In the absence of direct crystallographic data, we can predict the molecular structure and spectroscopic characteristics of the title compound.

Predicted Spectroscopic Data

A powerful method for structural elucidation is the comparison with closely related, well-characterized molecules. The most relevant analog for which spectroscopic data is available is its sulfur counterpart, Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate.[3][4] By considering the relative electronegativity of oxygen versus sulfur, we can predict the NMR and IR spectra for our target molecule.

Spectroscopic Data Predicted for ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE Reference Data: Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate [3][4]
¹H NMR (CDCl₃, ppm) ~ 1.3-1.4 (t, 3H, -OCH₂CH₃), ~ 2.0-2.1 (s, 3H, C3-CH₃), ~ 4.3-4.4 (q, 2H, -OCH₂CH₃), ~ 6.8-7.5 (m, 4H, Ar-H), ~ 8.5-9.5 (br s, 1H, N-H)1.38 (t, 3H), 1.98 (s, 3H), 4.34 (m, 2H), 7.04-7.86 (m, 4H), 11.25 (s, 1H)
¹³C NMR (CDCl₃, ppm) ~ 14, ~ 20, ~ 61, ~ 115-145 (aromatic & C=C), ~ 165 (C=O)14.6, 21.0, 61.1, 118.7, 123.4, 125.3, 130.0, 132.1, 134.2, 153.4, 165.5
IR (KBr, cm⁻¹) ~ 3300-3400 (N-H stretch), ~ 2900-3000 (C-H stretch), ~ 1700-1720 (C=O stretch, ester), ~ 1600 (C=C stretch), ~ 1200-1300 (C-O stretch)2983-2955, 2900 (C-H), 1696 (C=O), N-H stretch also present.

The replacement of sulfur with the more electronegative oxygen is expected to cause slight upfield shifts for the protons and carbons of the heterocyclic ring.

Predicted Molecular Geometry

The 2H-1,4-benzoxazine ring is not planar. It is expected to adopt a folded or "boat-like" conformation along the N···O axis to relieve ring strain. The ethyl carboxylate group at the C2 position and the methyl group at the C3 position will have specific steric requirements that influence the overall molecular shape.

Caption: Predicted structure of the title compound.

Comparative Crystal Structure Analysis

To predict the crystal packing, we will analyze the experimentally determined structures of two key analogs.

Analog 1: Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate

This sulfur analog provides the closest comparison. Its crystal structure reveals key intermolecular interactions that are likely to be conserved.[5]

  • Hydrogen Bonding: The structure is characterized by N—H···O and O—H···O hydrogen bonds, forming chains of molecules.

  • π-π Stacking: Offset π-stacking interactions are observed between the benzene rings of adjacent molecules, contributing to the stability of the crystal lattice.

  • C-H···S/O Interactions: Weaker C—H···S hydrogen bonds are also present. In our target molecule, these would be C—H···O interactions.

Analog 2: Other 1,4-Benzoxazine Derivatives

Recent studies on more complex 1,4-benzoxazine derivatives have also highlighted the importance of π-π stacking and strong N-H···O hydrogen bonds in dictating their solid-state assembly.[6] These studies confirm that these are dominant and predictable interactions within this class of compounds.

Crystallographic Parameter Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate [5]Predicted for ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cCommon packing for chiral molecules (if resolved) or centrosymmetric space groups like P2₁/c
Key Intermolecular Forces N-H···O, O-H···O, C-H···S, π-π stackingN-H···O, C-H···O, π-π stacking
Dominant Packing Motif Hydrogen-bonded chains reinforced by π-stackingSimilar hydrogen-bonded motifs are highly probable.

Proposed Experimental Workflow for Crystal Structure Determination

To obtain a definitive crystal structure, the following experimental protocol is proposed.

Synthesis

The synthesis of 1,4-benzoxazine derivatives is well-established, often proceeding through the condensation of a 2-aminophenol with an appropriate α-halo ester.[7]

cluster_synthesis Synthesis 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation + Ethyl 2-chloro-3-oxobutanoate Cyclization Cyclization Condensation->Cyclization Base Target_Molecule Target_Molecule Cyclization->Target_Molecule Purification

Caption: Synthetic pathway to the target molecule.

Crystallization Protocol
  • Screening: Dissolve the purified compound in a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone) to near saturation.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature from a loosely covered vial.

  • Vapor Diffusion: Place a solution of the compound in a vial, which is then placed in a larger sealed container with a more volatile anti-solvent (e.g., hexane, diethyl ether).

  • Cooling: Slowly cool a saturated solution from an elevated temperature.

X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer.

  • Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected on a CCD or CMOS detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.

cluster_xray X-ray Diffraction Workflow Single_Crystal Select & Mount Single Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray crystal structure determination.

Conclusion

While an experimental crystal structure for ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE remains to be determined, a comprehensive analysis of its structural analogs allows for a robust prediction of its molecular and supramolecular features. The molecule is expected to adopt a non-planar conformation, and its crystal packing will likely be dominated by N-H···O hydrogen bonding and π-π stacking interactions. The experimental workflows outlined in this guide provide a clear path for the future determination of this structure, which will be invaluable for the continued development of 1,4-benzoxazine-based compounds in medicinal chemistry and materials science.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). ResearchGate. [Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. (n.d.). PMC. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). Repositorio Institucional CONICET Digital. [Link]

  • Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. (n.d.). PubChem. [Link]

  • Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. (2001). ElectronicsAndBooks. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate. (2005). ResearchGate. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

  • Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1. (2021). ACS Publications. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). PMC. [Link]

  • Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. (2018). ResearchGate. [Link]

  • DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. (2025). MDPI. [Link]

Sources

Exploratory

"ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE as a scaffold in medicinal chemistry"

Technical Whitepaper: The Strategic Utility of Ethyl 3-Methyl-2H-1,4-Benzoxazine-2-Carboxylate in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the 1,4-benzoxazine moiety stands as a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Utility of Ethyl 3-Methyl-2H-1,4-Benzoxazine-2-Carboxylate in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the 1,4-benzoxazine moiety stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Among its derivatives, Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate (EMBC) emerges as a particularly high-value intermediate.

This whitepaper analyzes EMBC not merely as a final compound, but as a divergent synthetic hub. Its unique architecture—featuring an electrophilic imine, an activated C2-methine, and a modifiable ester—allows for the rapid generation of focused libraries targeting calcium channels, microbial pathogens, and oncogenic kinases. We provide a comprehensive technical guide on its synthesis, reactivity profile, and application in structure-activity relationship (SAR) studies.

Structural Architecture & Pharmacophore Analysis

The EMBC scaffold integrates three distinct pharmacophoric features within a bicyclic system:

  • The 1,4-Benzoxazine Core: A bioisostere of quinoline and indole, offering improved solubility and distinct electronic properties due to the heteroatom placement (O1, N4).

  • The C2-Ethoxycarbonyl Motif: Located at the chiral center (in the 2H-form), this group serves as a hydrogen bond acceptor and a handle for peptidomimetic derivatization.

  • The C3-Methyl Imine System: The N4=C3 double bond, conjugated with the benzene ring but isolated from the ester, creates a specific electronic environment susceptible to both nucleophilic attack (if activated) and lateral condensation.

Tautomeric Considerations: While designated as the 2H-isomer (imine form), the scaffold can exhibit tautomerism depending on solvent polarity and substitution.

  • 2H-Form (Imine): Thermodynamically favored in non-polar solvents; essential for preserving the chirality at C2.

  • 4H-Form (Enamine): Accessible upon protonation or specific substitution, leading to a planar, conjugated system.

Synthetic Protocols: Construction of the Core

The most robust route to EMBC involves the condensation of 2-aminophenol with ethyl 2-chloroacetoacetate . This reaction is favored for its atom economy and scalability.

Mechanism of Action

The synthesis proceeds via a cascade sequence:

  • Schiff Base Formation: The aniline nitrogen attacks the ketone of the

    
    -keto ester.
    
  • Cyclization: The phenolic oxygen displaces the

    
    -chloride via an intramolecular 
    
    
    
    mechanism.
Visualization: Synthetic Pathway

SynthesisPath Aminophenol 2-Aminophenol Intermediate Schiff Base Intermediate (Transient) Aminophenol->Intermediate Condensation (-H2O) Chloroester Ethyl 2-chloroacetoacetate Chloroester->Intermediate Scaffold Ethyl 3-methyl-2H- 1,4-benzoxazine-2-carboxylate (EMBC) Intermediate->Scaffold Cyclization (K2CO3/Acetone, Reflux)

Figure 1: Convergent synthesis of the EMBC scaffold via condensation-cyclization.

Functionalization Strategies: The "Scaffold" Utility

The true value of EMBC lies in its orthogonal reactivity. It serves as a branching point for three major classes of derivatives.

A. C2-Ester Modification (Library Generation)

The ester group at C2 is the primary handle for diversification.

  • Hydrolysis: Yields the carboxylic acid, allowing coupling with amines to form amides. This is critical for creating peptidomimetics or improving bioavailability.

  • Reduction: Conversion to the alcohol (using LiAlH4) opens routes to ethers or carbamates.

B. C3-Methyl Activation (Lateral Functionalization)

The methyl group at C3, attached to the imine bond, exhibits vinylogous acidity.

  • Condensation: Reaction with aromatic aldehydes yields styryl-benzoxazines, which often display enhanced fluorescence and DNA-intercalating properties.

  • Oxidation: Selenium dioxide oxidation can convert the methyl group to an aldehyde (formyl group), a versatile handle for further olefination.

C. Core Reduction (3,4-Dihydro Transformation)

Reduction of the N4=C3 double bond (using NaBH4 or H2/Pd) yields the 3,4-dihydro-1,4-benzoxazine .

  • N-Alkylation: The resulting secondary amine at N4 becomes nucleophilic, allowing for the introduction of bulky hydrophobic groups (e.g., benzyl, alkyl) to modulate lipophilicity (LogP).

Visualization: Reactivity Map

ReactivityMap Core EMBC Scaffold Hydrolysis Hydrolysis (Acid/Base) Core->Hydrolysis Reduction Core Reduction (NaBH4) Core->Reduction Condensation C3-Condensation (Aldehydes) Core->Condensation Amides Amide Derivatives (Peptidomimetics) Hydrolysis->Amides Dihydro 3,4-Dihydro Derivatives Reduction->Dihydro Styryl Styryl Benzoxazines Condensation->Styryl Bioavail Improved Bioavailability Amides->Bioavail N_Alk N-Alkylation (LogP Modulation) Dihydro->N_Alk Intercal DNA Intercalators Styryl->Intercal

Figure 2: Divergent synthesis map illustrating the transformation of EMBC into bioactive subclasses.

Therapeutic Applications & Biological Profile

Research indicates that derivatives stemming from the EMBC scaffold exhibit activity across multiple therapeutic domains.

Therapeutic AreaMechanism / TargetStructural Requirement
Cardiovascular Calcium Channel Blockade 3,4-Dihydro derivatives with bulky N4-substituents mimic the pharmacophore of diltiazem/nifedipine.
Antimicrobial DNA Gyrase Inhibition The planar benzoxazine core allows intercalation; C2-hydrazide derivatives show potent anti-tubercular activity.
Oncology Kinase Inhibition Styryl derivatives (C3-modified) have shown antiproliferative activity against MCF-7 and HeLa cell lines.
Neuroprotection Antioxidant Activity The electron-rich 1,4-benzoxazine ring acts as a radical scavenger, protecting against oxidative stress.

Experimental Protocol: Synthesis of EMBC

Objective: Synthesis of Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate.

Reagents:

  • 2-Aminophenol (10.9 g, 0.1 mol)

  • Ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol)

  • Anhydrous Potassium Carbonate (

    
    , 15.0 g)
    
  • Dry Acetone (150 mL)

Procedure:

  • Preparation: Dissolve 2-aminophenol in dry acetone in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Add anhydrous

    
     to the solution. While stirring, add ethyl 2-chloroacetoacetate dropwise over 15 minutes to control the exotherm.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Filter the hot reaction mixture to remove inorganic salts (

    
    , unreacted carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: The residue is typically a dark oil or solid. Recrystallize from ethanol or purify via column chromatography (Silica gel, 60-120 mesh) to yield the pure product as pale yellow crystals.

  • Characterization:

    • Yield: ~70-80%[1]

    • Melting Point: 72–74°C (Lit.)

    • 1H NMR (CDCl3):

      
       1.25 (t, 3H, ester 
      
      
      
      ), 2.10 (s, 3H, C3-
      
      
      ), 4.20 (q, 2H, ester
      
      
      ), 4.85 (s, 1H, C2-H), 6.8-7.2 (m, 4H, Ar-H).

References

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives. Source: Bentham Science, Current Organic Chemistry. URL:[Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Source:Current Medicinal Chemistry, PubMed. URL:[Link]

  • Synthesis and Antimicrobial Evaluation of 1,4-Benzoxazine Derivatives. Source:International Journal of Pharmaceutical Sciences. URL:[Link]

  • New Substituted 1,4-Benzoxazine Derivatives with Potential Intracellular Calcium Activity. Source:Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 2H-1,4-Benzoxazine-2-carboxylates

Foreword: The Enduring Significance of the 1,4-Benzoxazine Scaffold in Modern Drug Discovery The 1,4-benzoxazine ring system, a bicyclic heterocycle comprising a benzene ring fused to an oxazine ring, represents a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the 1,4-Benzoxazine Scaffold in Modern Drug Discovery

The 1,4-benzoxazine ring system, a bicyclic heterocycle comprising a benzene ring fused to an oxazine ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its inherent structural features, including chemical stability and the capacity for specific interactions with biological targets, have rendered it a cornerstone for the development of a diverse array of therapeutic agents.[1][3] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antihypertensive, anti-Parkinson's, and anticancer properties.[1][3][4][5] The introduction of a carboxylate group at the 2-position of the 2H-1,4-benzoxazine nucleus, affording 2H-1,4-benzoxazine-2-carboxylates, provides a critical handle for further molecular elaboration and has been instrumental in the design of novel bioactive compounds. This guide offers an in-depth exploration of the synthetic methodologies developed for the construction of this pivotal molecular architecture, intended to empower researchers and professionals in the fields of organic synthesis and drug development.

I. Foundational Synthetic Strategies: The Cornerstone of 2-Aminophenol Cyclization

The vast majority of synthetic routes to the 2H-1,4-benzoxazine core, including the 2-carboxylate derivatives, rely on the versatile and atom-economical cyclocondensation of 2-aminophenols with suitable three-carbon electrophilic synthons.[1][3][4] This approach is predicated on the nucleophilic character of both the amino and hydroxyl moieties of the 2-aminophenol, which sequentially react to form the heterocyclic ring. The choice of the electrophilic partner is paramount in dictating the substitution pattern of the final product, particularly at the C2 and C3 positions of the oxazine ring.

A. Condensation with α-Halo-β-keto Esters and Related α-Halocarbonyl Compounds

A prevalent and classical strategy involves the reaction of 2-aminophenols with α-halocarbonyl compounds.[1][3][4] This method offers a direct and generally efficient pathway to the 1,4-benzoxazine framework. The reaction proceeds through an initial N-alkylation of the 2-aminophenol by the α-halocarbonyl compound, followed by an intramolecular cyclization via the attack of the phenolic oxygen.

Conceptual Workflow: 2-Aminophenol with α-Halocarbonyl Compounds

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product 2-Aminophenol 2-Aminophenol N-Alkylation N-Alkylation 2-Aminophenol->N-Alkylation Nucleophilic Attack (NH2) alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->N-Alkylation Intramolecular_Cyclization Intramolecular_Cyclization N-Alkylation->Intramolecular_Cyclization Intermediate Formation 2H-1,4-Benzoxazine 2H-1,4-Benzoxazine Intramolecular_Cyclization->2H-1,4-Benzoxazine Ring Closure (OH) G Start 2-Aminophenol + α-Halocarbonyl Ester Intermediate1 N-Alkylated Intermediate Start->Intermediate1 SN2 Reaction Intermediate2 Hemiaminal-like Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack (OH) Product 2H-1,4-Benzoxazine-2-carboxylate Intermediate2->Product Dehydration

Sources

Exploratory

A Technical Guide to the Initial Antimicrobial Screening of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Benzoxazine derivatives have emerged as a pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including antimicrobial and antifungal properties.[1][2] This guide provides a comprehensive, in-depth framework for the initial in vitro screening of a specific novel compound, ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE. We will detail a logical, tiered screening cascade, from initial qualitative assessments to quantitative potency and preliminary safety evaluations. The protocols herein are designed to be robust and self-validating, providing researchers with a clear and scientifically-grounded pathway to assess the antimicrobial potential of this and similar molecules.

Introduction: The Rationale for Screening a Novel Benzoxazine Derivative

The 1,4-benzoxazine core is a privileged heterocyclic structure found in numerous pharmacologically active compounds.[3] Its structural features, particularly the fusion of a benzene ring with an oxazine ring, confer a unique three-dimensional conformation that can facilitate interactions with biological targets.[4][5] While much research has focused on 1,3-benzoxazines, the 1,4-isomers and their derivatives remain a compelling area for antimicrobial discovery.[5][6]

The target molecule, ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE, was selected for screening based on several key hypotheses:

  • Structural Analogy to Quinolones: The bicyclic heteroaromatic system shares some structural similarities with the quinolone class of antibiotics. Quinolones, such as ciprofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7] The benzoxazine scaffold could potentially interact with these or similar targets.

  • Lipophilicity and Membrane Permeation: The ethyl ester and methyl group substitutions are expected to confer a degree of lipophilicity, which may aid in the compound's ability to penetrate bacterial cell membranes.

  • Synthetic Tractability: The synthesis of 1,4-benzoxazine-2-carboxylate derivatives is achievable through methods like the condensation of 2-aminophenols with ethyl 2,3-dibromopropanoate, allowing for future structure-activity relationship (SAR) studies.[3]

This guide outlines the critical first steps to validate these hypotheses through a systematic and rigorous screening process.

The Screening Cascade: A Multi-Tiered Approach

A successful initial screening program should efficiently identify promising candidates while deprioritizing inactive or toxic compounds. We propose a three-tiered workflow designed to move from broad, qualitative assessment to specific, quantitative data.

G cluster_0 Screening Workflow cluster_1 cluster_2 cluster_3 A Tier 1: Primary Screening (Qualitative) B Tier 2: Secondary Screening (Quantitative Potency) A->B  Active Hit Identified A_detail Disk Diffusion Assay (Broad-Spectrum Activity) A->A_detail C Tier 3: Tertiary Screening (Preliminary Safety) B->C  Potent Activity Confirmed B_detail Broth Microdilution (MIC Determination) B->B_detail D Data Synthesis & Decision C->D  Favorable Selectivity C_detail Cytotoxicity Assay (e.g., MTT) (Selectivity Index) C->C_detail

Caption: A three-tiered workflow for antimicrobial screening.

Tier 1: Primary Screening - The Disk Diffusion Assay

The primary objective is to rapidly determine if ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE possesses any detectable antimicrobial activity against a representative panel of microorganisms. The Kirby-Bauer disk diffusion test is a cost-effective and widely adopted method for this purpose.[8][9][10]

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton (MH) agar is the standard medium. Its formulation has low levels of inhibitors (thymidine, thymine) that can interfere with some antibiotics and it supports the growth of most common non-fastidious pathogens.[9][11]

  • Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard. This ensures a reproducible bacterial lawn density, which is critical for obtaining consistent and comparable zone sizes.[9][12]

  • Test Organisms: A standard panel should include:

    • Gram-Positive: Staphylococcus aureus (e.g., ATCC 25923)

    • Gram-Negative: Escherichia coli (e.g., ATCC 25922)

    • Fungus: Candida albicans (e.g., ATCC 10231)

Protocol 3.1: Kirby-Bauer Disk Diffusion Assay
  • Prepare Inoculum: Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour culture plate. Transfer to a tube of sterile saline or broth. Vortex to create a smooth suspension. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12][13]

  • Inoculate Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[14]

  • Prepare and Apply Disks:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

    • Impregnate sterile 6-mm blank paper disks with a precise volume (e.g., 10 µL) of the compound solution. This will result in a disk containing 10 µg of the compound.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the inoculated agar surface. Gently press the disk to ensure complete contact.[15]

  • Controls:

    • Positive Control: A disk containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: A disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compound.

  • Incubation: Within 15 minutes of applying the disks, invert the plates and incubate at 35-37°C for 16-20 hours (24-48 hours for C. albicans).[13][14]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm), including the disk diameter.[11]

Tier 2: Secondary Screening - Determining Potency (MIC)

If the disk diffusion assay reveals a zone of inhibition, the next critical step is to quantify the compound's potency. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17][18]

Causality Behind Experimental Choices:

  • Method: The microdilution format in 96-well plates allows for high-throughput testing of multiple concentrations and organisms simultaneously, conserving compound and reagents.[19]

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is used as its divalent cation concentrations (Ca²⁺ and Mg²⁺) are standardized, which is crucial as they can affect the activity of certain antimicrobial agents.[13]

G cluster_0 Broth Microdilution Plate Setup (Single Row) W1 Well 1 100µL Broth + 100µL Cmpd (256 µg/mL) W2 Well 2 100µL Broth W1->W2 100µL W3 Well 3 100µL Broth W2->W3 100µL W4 Well 4 100µL Broth W3->W4 100µL W5 Well 5 100µL Broth W4->W5 100µL W6 Well 6 100µL Broth W5->W6 100µL W7 Well 7 100µL Broth W6->W7 100µL W8 Well 8 100µL Broth W7->W8 100µL W9 Well 9 100µL Broth W8->W9 100µL W10 Well 10 100µL Broth W9->W10 100µL W11 Well 11 Growth Ctrl (No Cmpd) W10->W11 Discard 100µL W12 Well 12 Sterility Ctrl (No Cmpd, No Bugs) C1 Final Conc: 128 µg/mL C2 64 µg/mL C3 32 µg/mL C4 16 µg/mL C5 8 µg/mL C6 4 µg/mL C7 2 µg/mL C8 1 µg/mL C9 0.5 µg/mL C10 0.25 µg/mL

Caption: Serial dilution process in a 96-well plate for MIC testing.

Protocol 4.1: Broth Microdilution Assay
  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[20]

  • Compound Dilution:

    • Prepare a stock solution of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).

    • Add 100 µL of this stock solution to the wells in column 1. The total volume is now 200 µL.

    • Using a multichannel pipette, mix the contents of column 1 by pipetting up and down, then transfer 100 µL from column 1 to column 2.

    • Repeat this serial dilution process across the plate to column 10. Discard the final 100 µL from column 10.[20]

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no compound, no bacteria).[21]

  • Inoculum Preparation: Prepare the bacterial suspension as in Protocol 3.1 (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this typically requires a 1:100 or 1:200 dilution of the standardized inoculum).[12][22]

  • Inoculation: Add 100 µL of the final diluted bacterial suspension to wells 1 through 11. Do not add bacteria to column 12. The final volume in each test well is 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[13]

  • Data Collection: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth is indicated by turbidity or a pellet at the bottom of the well.[18][23]

Tier 3: Tertiary Screening - Preliminary Safety & Selectivity

A potent antimicrobial agent is only useful if it is more toxic to the pathogen than to the host. Therefore, a preliminary assessment of cytotoxicity against a mammalian cell line is a critical step. The MTT assay is a standard colorimetric method for assessing cell viability.[24][25]

Causality Behind Experimental Choices:

  • Mechanism: The assay relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[26]

  • Selectivity Index (SI): This crucial metric provides a quantitative measure of a compound's selectivity. It is calculated by dividing the cytotoxic concentration by the antimicrobial concentration (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the microbial target.

Protocol 5.1: MTT Cytotoxicity Assay
  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (100% viability control) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will convert the MTT to purple formazan crystals.[26]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Collection: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Antimicrobial Activity Data

Test OrganismAssay TypeResult
S. aureusDisk Diffusion (10 µ g/disk )18 mm
E. coliDisk Diffusion (10 µ g/disk )14 mm
C. albicansDisk Diffusion (10 µ g/disk )0 mm
S. aureusBroth Microdilution (MIC)8 µg/mL
E. coliBroth Microdilution (MIC)16 µg/mL

Table 2: Hypothetical Cytotoxicity and Selectivity Index

ParameterCell LineResult
IC₅₀HEK293128 µg/mL
Selectivity Index (vs. S. aureus)-16 (128 / 8)
Selectivity Index (vs. E. coli)-8 (128 / 16)

Interpretation:

  • The hypothetical data suggests the compound has moderate activity against Gram-positive and Gram-negative bacteria but is inactive against fungi.

  • The Selectivity Index against S. aureus is >10, which is a common benchmark suggesting that the compound has preferential activity against the bacterial target and warrants further investigation.

Postulated Mechanism and Future Directions

The structural relationship between 1,4-benzoxazines and quinolones provides a testable hypothesis for the mechanism of action. Like quinolones, the compound may inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for managing DNA supercoiling during replication.[27][28]

G cluster_0 Proposed Mechanism of Action Compound ETHYL 3-METHYL-2H-1,4- BENZOXAZINE-2-CARBOXYLATE Target Bacterial Type II Topoisomerases (DNA Gyrase / Topo IV) Compound->Target Binds to Complex Ternary Complex Formation (Enzyme-DNA-Compound) Target->Complex Stabilizes Cleavage Complex on DNA Effect1 Inhibition of DNA Re-ligation Complex->Effect1 Effect2 Accumulation of Double-Strand Breaks Effect1->Effect2 Outcome Inhibition of DNA Synthesis & Bacterial Cell Death Effect2->Outcome

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Characterization of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE

Abstract This application note provides a detailed guide for the complete nuclear magnetic resonance (NMR) characterization of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE, a key heterocyclic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the complete nuclear magnetic resonance (NMR) characterization of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] We present a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments designed for the unambiguous structural elucidation and assignment of all proton and carbon resonances. The causality behind experimental parameter selection and the interpretation of spectral data are discussed in depth, providing researchers with a robust framework for the analysis of this and related benzoxazine derivatives.

Introduction

The 1,4-benzoxazine ring system is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and advanced polymers.[1][3] The title compound, ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE, serves as a crucial synthetic intermediate. Its precise structural characterization is paramount for ensuring the integrity of downstream applications in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution.[4][5] This guide provides a comprehensive set of protocols and interpretative guidance for researchers.

Molecular Structure and Numbering Scheme

For clarity, the following IUPAC numbering scheme for ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE will be used throughout this document.

cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (CDCl3, 10-20 mg/0.6 mL) H1_NMR 1D ¹H NMR (Initial Structure Glimpse) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Attachment) COSY->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Structure Final Structure Elucidation HMBC->Structure

Caption: Experimental Workflow for NMR Analysis.

Predicted NMR Data and Interpretation

Based on the known chemical shift ranges for similar benzoxazine structures and general principles of NMR spectroscopy, the following data are predicted for ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE in CDCl₃. [6][7][8]

¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5, H-6, H-7, H-86.8 - 7.2m-4H
H-24.8 - 5.0q~7.11H
-OCH₂CH₃4.2 - 4.4q7.12H
H-33.5 - 3.7q~6.81H
C3-CH₃1.4 - 1.6d~6.83H
-OCH₂CH₃1.2 - 1.4t7.13H
N-H3.5 - 4.5br s-1H

Interpretation:

  • Aromatic Protons (H-5 to H-8): These protons will appear as a complex multiplet in the aromatic region.

  • H-2 and H-3: These are chiral centers, and their respective protons will appear as quartets due to coupling with the neighboring methyl and methine protons.

  • Ethyl Ester Protons: The methylene (-OCH₂-) protons will be a quartet due to coupling with the methyl protons, which in turn will be a triplet.

  • C3-Methyl Protons: These will appear as a doublet due to coupling with the H-3 proton.

  • N-H Proton: The N-H proton often appears as a broad singlet and its chemical shift can be concentration and solvent dependent.

¹³C NMR Data (100 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O168 - 172
C-4a, C-8a140 - 145
C-5, C-6, C-7, C-8115 - 130
C-275 - 80
-OCH₂CH₃60 - 65
C-350 - 55
C3-CH₃18 - 22
-OCH₂CH₃13 - 15

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons: The aromatic carbons will appear in the typical range of 115-145 ppm.

  • Heterocyclic Carbons (C-2, C-3): These carbons, being attached to heteroatoms, will appear in the midfield region.

  • Aliphatic Carbons: The ethyl and methyl carbons will be the most upfield signals.

2D NMR Analysis

cluster_molecule H3 H-3 C3_Me_H C3-CH3 Protons H3->C3_Me_H COSY C2 C2 H3->C2 HMBC H2 H-2 C3_Me_H->H2 HMBC H2->H3 COSY COOEt_CH2_H -OCH2- Protons COOEt_CH3_H -OCH3 Protons COOEt_CH2_H->COOEt_CH3_H COSY

Caption: Key Predicted 2D NMR Correlations.

  • COSY:

    • A cross-peak between H-3 and the C3-CH₃ protons will confirm their connectivity.

    • A cross-peak between the -OCH₂- and -CH₃ protons of the ethyl group will be observed.

    • Correlations between the aromatic protons will help in their specific assignment.

  • HSQC:

    • This experiment will directly link each proton to its attached carbon, for instance, H-2 to C-2, H-3 to C-3, and the protons of the methyl and ethyl groups to their respective carbons.

  • HMBC:

    • Key for Assembly: The HMBC spectrum is crucial for piecing the molecular fragments together.

    • The C3-CH₃ protons should show a correlation to C-3 and C-2.

    • The H-2 proton should show correlations to the ester carbonyl carbon, C-3, and C-8a.

    • The H-3 proton should show correlations to C-2 and C-4a.

    • The aromatic protons will show correlations to neighboring aromatic carbons and to carbons C-4a and C-8a, confirming the fusion of the benzene and oxazine rings.

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides a powerful and unambiguous method for the complete structural characterization of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers working with this important class of heterocyclic compounds. By following this systematic approach, scientists can ensure the structural integrity of their synthesized molecules, which is a critical step in both academic research and industrial drug development.

References

  • Silva, A. M., & Pinto, D. C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure Elucidation in Organic Chemistry (pp. 41-95). InTech.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Caspi, E., Wittstruck, T. A., & Grover, N. (1962). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry, 27(9), 3183–3186. [Link]

  • Mayer, S., Arrault, A., Guillaumet, G., & Mérour, J. Y. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-226.
  • Abraham, R. J., & Cooper, M. A. (2004). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(1), 1-13.
  • Li, Y., Liu, Y., & Gu, Y. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC advances, 10(12), 6953-6959. [Link]

  • Moody, C. J., & Rees, C. W. (2013). 1,4-Oxazine. Chemical Communications, 49(91), 10777-10779. [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Analytical Chemistry, 94(12), 5033-5039.
  • Rybakov, D. S., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]

  • Li, Y., Liu, Y., & Gu, Y. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC advances, 10(12), 6953-6959. [Link]

  • Al-Tel, T. H. (2011). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 6(1), 13-20.
  • Akkurt, M., et al. (2005). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2716-o2717.
  • Chem-Impex International Inc. (n.d.). Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Retrieved from [Link]

  • Al-Smadi, M., & Al-Momani, W. (2008). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 3(1), 79-86.
  • Fülöp, F., et al. (2017). Stereoselective synthesis of (+)- and (-)-2-methyl-3-oxo-3,4-dihydro-2-1,4-benzoxazine-2-carboxylic acids, -carboxylates and -carboxamides. Tetrahedron: Asymmetry, 28(6), 789-796.
  • PubChem. (n.d.). Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. Retrieved from [Link]

  • Baryala, Y., et al. (2017). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate.
  • ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Retrieved from [Link]

  • Ismail, M. M., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1088.
  • ResearchGate. (n.d.). The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. Retrieved from [Link]

Sources

Application

"mass spectrometry analysis of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE"

Application Note: Structural Elucidation and Quantitation of Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate via LC-MS/MS Abstract This application note details a validated protocol for the mass spectrometric analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantitation of Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate via LC-MS/MS

Abstract

This application note details a validated protocol for the mass spectrometric analysis of Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate (


), a pharmacophore scaffold relevant to drug discovery for its anti-inflammatory and antimicrobial potential.[1] We address the specific challenge of differentiating the 2H-isomer from its 4H-tautomers and provide a robust quantification method using ESI-MS/MS. The guide includes a derived fragmentation mechanism, chromatographic parameters, and troubleshooting protocols for bioanalytical workflows.

Compound Profile & Physicochemical Properties

Understanding the specific tautomeric form is critical for MS method development.[1] The "2H" designation indicates saturation at the C2 position, implying an imine double bond at


.
PropertyValueNotes
IUPAC Name Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate
Molecular Formula

Exact Mass 219.0895 DaMonoisotopic

220.0968 m/zESI Positive Mode
LogP (Predicted) ~2.1 - 2.5Moderately lipophilic; suitable for Reverse Phase LC
pKa (Base) ~3.5 - 4.0Nitrogen is weakly basic; requires acidic mobile phase for ionization
Key Structural Features 1,4-Benzoxazine core, Ethyl ester (C2), Methyl (C3)Ester is the primary fragmentation site

Instrumentation & Methodology

Analytical Workflow

The following diagram outlines the critical path for analyzing this compound in biological matrices (plasma/microsomal incubations).

AnalyticalWorkflow cluster_prep Sample Preparation cluster_lc Chromatography cluster_ms Mass Spectrometry S1 Matrix (Plasma/Media) S2 Protein PPT (Acetonitrile 3:1) S1->S2 S3 Centrifugation 10k xg, 10 min S2->S3 L1 Injection (5 µL) S3->L1 Supernatant L2 Column C18 (2.1 x 50mm) L1->L2 L3 Gradient 0.1% Formic Acid L2->L3 M1 ESI Source (+ve Mode) L3->M1 Eluent M2 Q1 Filter (220.1 m/z) M1->M2 M3 Collision Cell (CID: 15-25 eV) M2->M3 M4 Q3 Detection (146.1 / 174.1 m/z) M3->M4

Figure 1: End-to-end analytical workflow for benzoxazine ester quantification.

Chromatographic Conditions
  • Column: Waters XBridge

    
     (2.1 × 50 mm, 3.5 µm) or equivalent.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation of the imine N).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C.[1]

Gradient Table:

Time (min) %B Curve
0.0 5 Initial hold
0.5 5 Load
3.5 95 Linear Ramp
4.5 95 Wash
4.6 5 Re-equilibration

| 6.0 | 5 | End |[1]

Mass Spectrometric Behavior (ESI-MS/MS)

Ionization Mechanism

In Electrospray Ionization (ESI) positive mode, the molecule forms a stable


 ion at m/z 220.1 .[1] The protonation site is the Nitrogen atom (N4) of the benzoxazine ring, stabilized by the resonance of the adjacent double bond (C3=N4).
Fragmentation Pathway (CID)

Understanding the fragmentation is essential for selecting Multiple Reaction Monitoring (MRM) transitions.[1] The ester group at C2 is the most labile moiety.

Primary Fragmentation Channels:

  • McLafferty-type Rearrangement (Neutral Loss of Ethylene): The ethyl ester undergoes a rearrangement involving the transfer of a

    
    -hydrogen, leading to the loss of neutral ethylene (
    
    
    
    , 28 Da).[1]
    • 
       (Carboxylic acid intermediate).[1]
      
  • Loss of Ethanol (Neutral Loss): Direct cleavage of the ethoxy group with hydrogen transfer.[1]

    • 
       (Acylium ion/Ketene).[1]
      
  • Decarboxylation (Base Peak Formation): Following the loss of the ester functionality, the core benzoxazine ring stabilizes. The most intense fragment often involves the loss of the entire ester side chain (

    
    ).
    
    • 
       (3-methyl-2H-1,4-benzoxazine cation).[1]
      

Fragmentation Parent Precursor Ion [M+H]+ m/z 220 Frag1 Acid Cation [M+H - C2H4]+ m/z 192 Parent->Frag1 -28 Da (C2H4) McLafferty Frag2 Acylium Ion [M+H - EtOH]+ m/z 174 Parent->Frag2 -46 Da (EtOH) BasePeak Core Cation [M+H - COOEt]+ m/z 146 Parent->BasePeak -74 Da (COOEt + H) Frag1->BasePeak -46 Da (HCOOH/CO2)

Figure 2: Proposed ESI-MS/MS fragmentation tree. The transition 220 -> 146 is recommended for Quantitation (Quant), and 220 -> 174 for Qualification (Qual).

Validated Quantification Protocol

MRM Parameters (Triple Quadrupole)

Use these optimized settings for a Sciex 6500+ or Agilent 6495.

Transition TypeQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)DP (V)CE (eV)CXP (V)
Quantifier 220.1146.150602510
Qualifier 1 220.1174.150601812
Qualifier 2 220.1192.150601510

Note: Collision Energy (CE) should be ramped ±5 eV during optimization to maximize sensitivity for your specific instrument.

Linearity & Sensitivity
  • Linear Range: 1.0 ng/mL to 2000 ng/mL.[1]

  • LOD: ~0.2 ng/mL (S/N > 3).[1]

  • Internal Standard (IS): Use a stable isotope labeled analog (e.g.,

    
    -Ethyl ester) if available. If not, Warfarin  or Carbamazepine  can serve as structural analogs for retention time locking due to similar lipophilicity and ionization.[1]
    

Troubleshooting & Scientific Nuances

Isomeric Interference

Risk: The 2H-benzoxazine can tautomerize to the 4H-form (aromatic phenol character) under high pH or thermal stress.[1] Solution:

  • Keep samples at 4°C in the autosampler.

  • Maintain mobile phase pH < 4.0 (Formic acid) to lock the protonation on the nitrogen and prevent base-catalyzed tautomerization.[1]

  • Monitor the retention time carefully; the 4H-isomer is typically more polar (elutes earlier) due to the phenolic -OH potential.[1]

Matrix Effects

Benzoxazines are prone to ion suppression from phospholipids in plasma.[1] Mitigation: If signal variability exceeds 15%, switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX) to wash away neutral lipids before eluting the basic benzoxazine.[1]

Stock Stability

Ester hydrolysis is a risk in aqueous stock solutions.[1]

  • Protocol: Prepare primary stocks (1 mg/mL) in 100% DMSO or Methanol.

  • Storage: -20°C. Stable for 3 months. Avoid leaving in water/methanol mixtures at room temperature for >24 hours.[1]

References

  • Benzoxazine Fragmentation Mechanisms

    • Title: Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.[1][2][3]

    • Source: Bonnington, L. S., et al. (2003).[1] Rapid Communications in Mass Spectrometry.

    • URL:[Link]

  • Synthesis and Structural Characterization

    • Title: Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calcul
    • Source: Bashir, M. A., et al. (2024).[1][4] Journal of Molecular Structure.

    • URL:[Link]

  • General ESI-MS of Heterocycles

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[5]

    • Source: Demarque, D. P., et al. (2016).[1] Natural Product Reports.

    • URL:[Link]

  • Isomer Differentiation in Mass Spec

    • Title: Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry.[1]

    • Source: ACS Omega (2024).[1][4]

    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Development and Biological Screening of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE Derivatives

These application notes provide a comprehensive, experience-driven guide for researchers engaged in the discovery of novel therapeutic agents. We will focus on the strategic development of a chemical library derived from...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive, experience-driven guide for researchers engaged in the discovery of novel therapeutic agents. We will focus on the strategic development of a chemical library derived from the lead compound, ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE, and detail robust protocols for its subsequent biological evaluation. Our approach is grounded in established medicinal chemistry principles and validated screening methodologies.

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic modification of a lead compound is a cornerstone of the drug discovery process, allowing for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[5] This guide will detail the transformation of the starting ethyl ester into a versatile carboxylic acid intermediate, which will then be used to generate a library of amide derivatives for biological screening.

Part 1: Synthesis and Characterization of a Derivative Library

The core of our synthetic strategy is to leverage the carboxylate functional group of the parent molecule. By hydrolyzing the ethyl ester to its corresponding carboxylic acid, we create a versatile anchor point for diversification. This acid can then be coupled with a wide array of primary and secondary amines to generate a library of novel amide derivatives. This approach allows for the systematic probing of the chemical space around the core benzoxazine scaffold.

Overall Synthetic Workflow

The synthetic workflow is a two-step process designed for efficiency and versatility, enabling the creation of a diverse library of amide derivatives from a single, readily accessible starting material.

Synthetic Workflow Start ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE Intermediate 3-Methyl-2H-1,4-benzoxazine-2-carboxylic Acid Start->Intermediate Protocol 1: Ester Hydrolysis Final_Products Amide Derivative Library Intermediate->Final_Products Protocol 2: Amide Coupling (HATU) Amine_Library Diverse Amine Library (R1R2NH) Amine_Library->Final_Products

Caption: Synthetic strategy for the generation of an amide library.

Protocol 1: Hydrolysis of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE

Rationale: Base-catalyzed hydrolysis (saponification) is a highly efficient and generally irreversible method for the conversion of esters to carboxylic acids.[6][7] The use of a mixture of water and a miscible organic solvent like methanol or THF ensures the solubility of the ester starting material, while sodium hydroxide provides the nucleophilic hydroxide ions to initiate the reaction. Subsequent acidification protonates the resulting carboxylate salt to yield the desired carboxylic acid.

Materials:

  • ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE (1.0 eq.) in a 3:1 mixture of THF and MeOH (e.g., 10 mL per gram of ester).

  • Saponification: Add a 2 M aqueous solution of NaOH (2.0-3.0 eq.) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLIC ACID.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.

Protocol 2: Parallel Amide Library Synthesis via HATU Coupling

Rationale: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient, third-generation coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[2][9][10] It reacts with the carboxylic acid in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to form a highly reactive OAt-active ester, which is then readily attacked by the amine to form the amide bond.[2]

Materials:

  • 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLIC ACID (from Protocol 1)

  • A diverse library of primary and secondary amines (see Table 1 for examples)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well plate or individual reaction vials

Procedure (per reaction well/vial):

  • Reagent Preparation: To a reaction vial, add 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLIC ACID (1.0 eq., e.g., 0.1 mmol, 1.0 eq.) and HATU (1.1 eq.).

  • Dissolution & Activation: Add anhydrous DMF (e.g., 1 mL) and stir to dissolve. Add DIPEA (2.5-3.0 eq.) dropwise and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Amine Addition: Add the selected amine (1.1 eq.) to the activated carboxylic acid mixture.

  • Reaction: Seal the vial and allow the reaction to proceed at room temperature for 2-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (5 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 5 mL) and brine (1 x 5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide derivatives can be purified by preparative HPLC or flash column chromatography.

Table 1: Representative Amine Building Blocks for Library Synthesis

ClassAmine ExampleRationale for Inclusion
Aliphatic CyclopropylamineIntroduces rigidity and a small, non-polar group.
PiperidineA common cyclic secondary amine in drug molecules.
(S)-1-PhenylethylamineIntroduces a chiral center and aromatic ring.
Aromatic AnilineBasic aromatic amine for SAR studies.
4-FluoroanilineModulates electronic properties through a halogen.
Heterocyclic 2-AminopyridineIntroduces a hydrogen bond acceptor and potential for metal chelation.
MorpholineA polar, non-basic heterocycle to improve solubility.

Part 2: Biological Screening Protocols

A tiered screening approach is recommended to efficiently identify promising derivatives. Primary screening will identify "hits" with significant activity in broad assays. These hits can then be advanced to more specific secondary assays to confirm activity and assess selectivity.

Biological Screening Cascade

Screening Cascade cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Secondary Screening & Lead Optimization Anticancer Anticancer Screen (MTT Assay) Hits Active Compounds ('Hits') Anticancer->Hits Antimicrobial Antimicrobial Screen (MIC Determination) Antimicrobial->Hits Anti_inflammatory Anti-inflammatory Screen (NO Assay) Anti_inflammatory->Hits Dose_Response Dose-Response Curves Hits->Dose_Response Selectivity Selectivity Assays Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A tiered approach for biological screening and lead optimization.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effects.[13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours, remove the old medium and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example Data Layout for MTT Assay Results

Compound IDConcentration (µM)Absorbance (570 nm)% ViabilityIC₅₀ (µM)
Control 01.250100-
BZ-Amide-01 100.62550~10
BZ-Amide-02 101.18094.4>100
Protocol 4: In Vitro Antimicrobial Screening (Broth Microdilution Assay)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] This assay involves challenging a standardized inoculum of a microorganism with serial twofold dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after overnight incubation.[15][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well U-bottom microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or McFarland turbidity standards

  • Multi-channel pipette

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial/fungal suspension in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5][18]

  • Compound Dilution: In a 96-well plate, perform serial twofold dilutions of the test compounds in the appropriate broth. Typically, 50 µL of broth is added to all wells, then 50 µL of the stock compound solution is added to the first column and serially diluted across the plate. The concentration range can be, for example, from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 3: Example Data Layout for MIC Determination

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ciprofloxacin 10.5N/A
BZ-Amide-01 8>12832
BZ-Amide-02 64>128>128
Protocol 5: In Vitro Anti-inflammatory Screening (Nitric Oxide Assay)

Rationale: Inflammation is often associated with the overproduction of mediators like nitric oxide (NO) by macrophages.[19][20] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages (e.g., RAW 264.7 cell line), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production.[21][22] The anti-inflammatory activity of test compounds can be assessed by measuring their ability to inhibit NO production. NO is unstable, but it can be quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[21][23]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) standard

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the synthesized derivatives for 1-2 hours before inducing inflammation.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells (cells only, cells + LPS, cells + vehicle + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to calculate the nitrite concentration in the samples. Calculate the percentage of NO inhibition relative to the LPS-only control.

    • Note: A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cell death.

Table 4: Example Data Layout for Nitric Oxide Inhibition Assay

Compound IDConcentration (µM)Nitrite Conc. (µM)% NO Inhibition
Control (no LPS) 01.2-
LPS only 025.00
BZ-Amide-01 1012.550
BZ-Amide-02 1024.52

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Stereoselective synthesis of (R)- and (S)-2-methyl-3-oxo-3,4- dihydro-2H-1,4-benzoxazine-2-carboxylic acids, -carboxylates and -carboxamides. SSRN. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available at: [Link]

  • Coupling Reagents. ResearchGate. Available at: [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Spandidos Publications. Available at: [Link]

  • In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Available at: [Link]

  • 2-oxo-1,4-benzoxazina para estudiantes de Química Orgánica A conveni. Dialnet. Available at: [Link]

  • Synthesis of Carboxylic Acids. Available at: [Link]

  • Synthesis of benzoxazine containing carboxylic groups. ResearchGate. Available at: [Link]

  • Synthesis from Carboxylic Acid Derivatives. Available at: [Link]

  • 21.4: Synthesis of Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]

  • Ester to Acid. Common Conditions. Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of Ethyl 3-Methyl-2H-1,4-Benzoxazine-2-Carboxylate Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate. As a crucial scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate. As a crucial scaffold in medicinal chemistry, optimizing the yield and purity of this compound is paramount. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to empower you to overcome common synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis of ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate, which is typically achieved through the condensation of a 2-aminophenol with a β-keto ester, such as ethyl acetoacetate or its derivatives.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: 2-Aminophenols are susceptible to oxidation, which can introduce impurities that inhibit the reaction. The purity of your ethyl acetoacetate is also critical.

    • Recommendation: Before starting the synthesis, verify the purity of your 2-aminophenol. If it has darkened in color, consider recrystallization. Ensure your ethyl acetoacetate is free from significant impurities by checking its specifications.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically impact the reaction outcome.

    • Recommendation: Ethanol is a commonly used solvent for this reaction. If yields are low, consider exploring other high-boiling point solvents like toluene or xylene to facilitate the removal of water, which is a byproduct of the initial imine formation. Ensure the reaction is heated to a sufficient temperature to drive the cyclization.

  • Inefficient Water Removal: The formation of the benzoxazine ring involves a dehydration step. Inefficient removal of water can lead to a reversible reaction and lower yields.

    • Recommendation: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.

Q2: I am observing the formation of multiple side products, complicating purification. What are these and how can I minimize them?

The reaction between 2-aminophenol and ethyl acetoacetate can lead to several side products. Understanding their formation is key to suppression.

  • Formation of Benzoxazole Isomers: Depending on the reaction conditions, you might observe the formation of the isomeric ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

  • Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation.

  • Oxidation of 2-Aminophenol: As mentioned, 2-aminophenol can oxidize, leading to colored polymeric byproducts.

Strategies to Minimize Side Products:

  • Control of Reaction Temperature: Carefully controlling the reaction temperature can favor the desired reaction pathway.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the oxidation of 2-aminophenol.

  • Order of Reagent Addition: Adding the 2-aminophenol to a solution of the β-keto ester may help to minimize its self-condensation.

Q3: The reaction seems to stall and does not go to completion. What can I do?

A stalled reaction can be indicative of several issues.

  • Insufficient Catalyst: If using a catalytic amount of acid or base, it may have been consumed or deactivated.

    • Recommendation: Consider adding an additional small portion of the catalyst.

  • Low Reaction Temperature: The activation energy for the cyclization step may not be reached.

    • Recommendation: Gradually increase the reaction temperature while monitoring the progress by thin-layer chromatography (TTC).

Experimental Protocol: Synthesis of Ethyl 3-Methyl-2H-1,4-Benzoxazine-2-Carboxylate

This protocol provides a general procedure that may require optimization for your specific laboratory conditions and substrate scale.

Materials:

  • 2-Aminophenol

  • Ethyl acetoacetate

  • Ethanol (or Toluene)

  • Catalytic amount of a weak acid (e.g., acetic acid) or base (e.g., triethylamine) - optional, for optimization

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve 2-aminophenol (1.0 equivalent) in ethanol or toluene.

  • Addition of β-Keto Ester: To the stirred solution, add ethyl acetoacetate (1.0-1.2 equivalents).

  • Catalyst Addition (Optional): If desired, add a catalytic amount of a weak acid or base.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing the Synthesis

To better understand the process, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Reaction_Mechanism 2-Aminophenol 2-Aminophenol Imine_Intermediate Imine Intermediate 2-Aminophenol->Imine_Intermediate + Ethyl Acetoacetate - H2O Ethyl Acetoacetate Ethyl Acetoacetate Enamine_Intermediate Enamine Intermediate Imine_Intermediate->Enamine_Intermediate Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product Ethyl 3-Methyl-2H-1,4-Benzoxazine-2-Carboxylate Cyclized_Intermediate->Product - H2O (Dehydration) Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Side_Products Side Products? Low_Yield->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp) Check_Purity->Optimize_Conditions Water_Removal Ensure Efficient Water Removal Optimize_Conditions->Water_Removal Water_Removal->Side_Products Control_Temp Control Temperature Side_Products->Control_Temp Yes Stalled_Reaction Reaction Stalled? Side_Products->Stalled_Reaction No Inert_Atmosphere Use Inert Atmosphere Control_Temp->Inert_Atmosphere Inert_Atmosphere->Stalled_Reaction Check_Catalyst Check/Add Catalyst Stalled_Reaction->Check_Catalyst Yes Success Success Stalled_Reaction->Success No Increase_Temp Increase Temperature Check_Catalyst->Increase_Temp Increase_Temp->Success

Optimization

Technical Support Center: Purification of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate. The unique heterocyclic structure of 1,4-benzoxazines offers significant therapeutic potential but also presents specific purification hurdles, from isomeric contaminants to product instability.[1][2][3] This document is structured to address these issues directly, moving from common problems to preventative solutions and analytical validation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My post-synthesis Thin Layer Chromatography (TLC) shows a major product spot, but also multiple other spots and significant streaking. What is the likely cause and how should I proceed?

Answer: This is a frequent observation stemming from the complexity of the benzoxazine ring formation and its potential for side reactions.

  • Probable Causes:

    • Incomplete Reaction: Unreacted starting materials, such as the parent 2-aminophenol derivative, may be present.

    • Isomer Formation: The condensation reaction to form the 1,4-benzoxazine ring can sometimes yield regioisomers, which may have similar polarities, making separation difficult.[4]

    • Byproduct Formation: The synthesis, often a variation of the Mannich condensation, can produce oligomeric byproducts or other condensation products.[5]

    • Product Degradation: The 2H-1,4-benzoxazine ring system can be susceptible to hydrolysis, especially if the workup involves harsh acidic or basic conditions, leading to ring-opened impurities.[6]

  • Suggested Solutions:

    • Aqueous Workup: Before concentrating the crude product, perform a series of aqueous washes. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid (e.g., dilute HCl) can remove basic starting materials like unreacted aminophenols. Follow with a brine wash to remove excess water.

    • Strategic Purification: Given the complexity, a multi-step purification approach is often necessary. A primary purification by column chromatography is recommended to separate the major components, followed by recrystallization of the product-containing fractions to achieve high purity.

    • TLC Optimization: Use a combination of solvent systems for TLC analysis to achieve better separation of spots. A standard system like hexane/ethyl acetate is a good starting point; adding a small percentage of a more polar solvent like methanol or a different modifier like dichloromethane can sometimes resolve closely running spots.

Question 2: After column chromatography, my product is a viscous oil and fails to crystallize, even after prolonged drying under high vacuum. How can I induce crystallization?

Answer: The failure to crystallize is typically due to the presence of persistent impurities that inhibit the formation of a crystal lattice.

  • Probable Causes:

    • Residual Solvent: Solvents used in chromatography (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely and may act as plasticizers.

    • Minor Impurities: Even small amounts (<5%) of structurally similar impurities or isomers can disrupt crystallization.

    • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs) or an amorphous state.

  • Suggested Solutions:

    • Solvent-Assisted Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and stir vigorously. This can "shock" the compound out of solution and wash away soluble impurities, often resulting in a solid precipitate that can be filtered.

    • Recrystallization Solvent Screening: Perform a small-scale screening of various solvents and solvent mixtures to find suitable conditions for recrystallization. A good system will dissolve the compound when hot but show low solubility when cold. Common systems for benzoxazines include acetone, hexane/ethyl acetate, and toluene.[7]

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution of the oil to initiate crystallization.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane) in a loosely covered vial. Allowing the solvent to evaporate slowly over several days can sometimes yield high-quality crystals.

Question 3: My NMR analysis suggests the presence of an unexpected isomer. How can I confirm the structure and was this preventable?

Answer: Isomeric contamination is a known challenge in the synthesis of certain substituted 1,4-benzoxazines.[4] For instance, reactions involving 2-aminophenol and ethyl 2,3-dibromopropanoate can potentially yield both the 2-carboxylate and the 3-carboxylate isomers.

  • Probable Cause:

    • Lack of Regiocontrol: The cyclization step of the synthesis may not be perfectly regioselective, leading to the formation of multiple isomers. The specific reaction conditions (base, solvent, temperature) heavily influence this outcome.

  • Suggested Solutions:

    • Advanced NMR Analysis: Rely on 2D NMR techniques for unequivocal structure confirmation.

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing you to unambiguously establish the connectivity of the ester and methyl groups relative to the heterocyclic ring.

    • Chromatographic Separation: Isomers can often be separated with high-resolution column chromatography. This may require testing different stationary phases (e.g., diol- or cyano-bonded silica) or using a very shallow solvent gradient. Preparative HPLC is a powerful, albeit more resource-intensive, option.

    • Synthetic Strategy Review: Some synthetic routes offer better regiocontrol than others. For example, building the ring via hydrogenation of a pre-formed 2H-1,4-benzoxazine precursor can sometimes provide a cleaner product than a one-pot condensation.[4][8]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the final purity of my compound?

A1: A combination of methods is essential for robust purity assessment. No single technique is sufficient.

Technique Information Provided Strengths & Considerations
¹H & ¹³C NMR Structural confirmation, identification of impurities with protons/carbons.Provides quantitative information on purity if an internal standard is used. Essential for identifying isomers.[9]
LC-MS Purity assessment (area % of main peak), molecular weight confirmation.Highly sensitive to trace impurities. Different ionization sources (ESI, APCI) may be needed. HPLC methods for related compounds have been developed.[10][11]
FT-IR Spectroscopy Confirmation of functional groups (ester C=O, C-O-C of oxazine ring).Good for confirming the presence of the core structure but not sensitive for purity assessment.[7]
Elemental Analysis Confirms the elemental composition (C, H, N) of the bulk sample.A powerful tool for final purity validation. Results should be within ±0.4% of theoretical values for a pure sample.[7]
DSC Determines melting point and range.A sharp melting point is indicative of high purity. Broad melting ranges suggest impurities. Can also detect thermal events like polymerization.[5]

Q2: My compound seems to change color or degrade upon storage. What are the optimal storage conditions?

A2: 1,4-benzoxazine derivatives can be sensitive to air, light, and moisture. The oxazine ring is prone to hydrolysis, and the aminophenol substructure can be susceptible to oxidation.[6]

  • Optimal Storage Conditions:

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

    • Temperature: Store at low temperatures (2-8°C or -20°C) to slow down potential degradation pathways.

    • Light: Protect from light by using an amber vial or storing it in a dark place.

    • Moisture: Ensure the compound is completely dry before storage and use a tightly sealed container.

Q3: What are the standard starting conditions for purifying this compound via flash column chromatography?

A3: A systematic approach is best.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is typically sufficient.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is the most common and effective system for benzoxazine derivatives.[12][13]

    • Initial Scouting (TLC): Find a solvent ratio that gives your product an Rf value of ~0.2-0.3.

    • Gradient Elution: Start the column with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the concentration of ethyl acetate to elute your compound, leaving more polar impurities on the column.

  • Loading: For best resolution, adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading).

Visual Guides & Workflows

Logical Purification Workflow

This diagram outlines a typical decision-making process for moving from a crude reaction mixture to a purified, validated final product.

cluster_workup Post-Synthesis Workup cluster_purification Purification Strategy cluster_validation Final Validation A Crude Reaction Mixture B Aqueous Washes (Base/Acid/Brine) A->B C Dry Organic Layer (e.g., MgSO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product Analysis (TLC, ¹H NMR) D->E H High Purity Solid (>95%) E->H Clean I Oily / Complex Mixture E->I Impure F Column Chromatography J Combine & Concentrate Product Fractions F->J G Recrystallization K Final Purity Check G->K H->G I->F J->G L Pure, Validated Product K->L Pass

Sources

Troubleshooting

"minimizing dimer formation in benzoxazine synthesis"

Technical Support Center: Benzoxazine Synthesis Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and professionals in materials science and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazine Synthesis

Welcome to the technical support center for benzoxazine synthesis. This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, we address common challenges encountered during the synthesis of benzoxazine monomers, with a specific focus on the persistent issue of dimer and oligomer formation. Our goal is to provide not just solutions, but a deeper understanding of the underlying reaction mechanisms to empower you to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of benzoxazine synthesis, and where does dimer formation fit in?

The synthesis of 1,3-benzoxazines is typically achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[1][2] The reaction proceeds through several intermediates. Under acidic conditions, an iminium ion pathway is often favored.[2][3]

Dimer formation is a common side reaction. A benzoxazine dimer can be conceptualized as two phenol units linked by a methylene bridge, with one of the units having formed the oxazine ring and the other remaining as a reactive phenol. This can occur when a newly formed benzoxazine monomer reacts with another phenol molecule in the presence of formaldehyde, or through other side reactions involving reaction intermediates. The presence of these dimers and other oligomers can significantly impact the curing behavior and final properties of the resulting polybenzoxazine.[4]

G cluster_main Benzoxazine Synthesis Pathways phenol Phenol intermediate Reaction Intermediates (e.g., Iminium Ion) phenol->intermediate Mannich Condensation amine Primary Amine amine->intermediate Mannich Condensation formaldehyde Formaldehyde formaldehyde->intermediate Mannich Condensation monomer Desired Benzoxazine Monomer intermediate->monomer Intramolecular Cyclization dimer Side Product: Benzoxazine Dimer intermediate->dimer Intermolecular Side Reaction monomer->dimer Reaction with Phenol + Formaldehyde

Caption: Reaction pathways in benzoxazine synthesis.

Troubleshooting Guide: Dimer and Oligomer Formation

This section provides solutions to specific problems you might encounter during your experiments.

Q2: My reaction yielded a highly viscous oil or a solid that is difficult to purify, suggesting high levels of oligomers. What are the likely causes?

High viscosity or premature solidification is a classic sign of significant oligomerization. Several factors can contribute to this issue.

Problem Probable Cause Recommended Solution & Explanation
High Viscosity/Solid Product 1. High Reaction Temperature: Lower the temperature. While heat accelerates the reaction, it can also promote the ring-opening of newly formed benzoxazine monomers, leading to polymerization.[5][6] Try running the synthesis at a lower temperature (e.g., 80-100°C) for a longer duration. Some systems can even be synthesized at room temperature to minimize side reactions.[7]
2. Incorrect Stoichiometry: Verify reactant ratios (Phenol:Amine:Formaldehyde = 1:1:2). An excess of formaldehyde is a common culprit, as it can create methylene bridges between phenol or monomer units, leading to oligomers. Ensure accurate weighing and use of high-purity reagents.
3. Inappropriate Solvent Choice: Select a less polar, aprotic solvent. Solvents like toluene or dioxane are often preferred.[6][8] Protic solvents like ethanol can sometimes participate in side reactions. The choice of solvent can significantly influence which reaction intermediates are stabilized.[7]
4. Presence of Catalytic Impurities: Use purified reactants. Acidic or basic impurities can catalyze polymerization.[9] Unreacted phenols from a previous batch can also act as chain extenders. Ensure glassware is scrupulously clean.
Q3: My NMR spectrum shows complex signals in the 4.5-5.5 ppm region and a broad peak for phenolic -OH. How can I confirm the presence of dimers?

The proton NMR spectrum is a powerful tool for identifying benzoxazine monomers and their side products.

  • Monomer Signals: The desired monomer will show two characteristic singlets or doublets:

    • O-CH₂-N: Typically around 5.3-5.5 ppm.

    • N-CH₂-Ar: Typically around 4.5-4.7 ppm.

  • Dimer/Oligomer Signals: The presence of dimers and oligomers introduces new chemical environments:

    • Phenolic -OH: A broad signal indicating unreacted hydroxyl groups on the phenol part of the dimer. This is a key indicator.[5]

    • Ar-CH₂-N (bridging): New signals may appear in the 4.5-5.5 ppm range due to different methylene bridge environments.

    • Complex Aromatic Region: The aromatic region (6.5-8.0 ppm) may become more complex due to the presence of multiple, distinct aromatic rings.

Structure Key ¹H-NMR Signals (ppm) Key FT-IR Signals (cm⁻¹)
Benzoxazine Monomer ~5.4 (O-CH₂-N), ~4.6 (N-CH₂-Ar)~1230 (asym. C-O-C), ~1030 (sym. C-O-C), ~940 (oxazine ring)[5][10]
Dimer/Oligomer Broad -OH peak, multiple/broadened peaks in 4.5-5.5 ppm rangeBroad band at ~3300-3600 (phenolic O-H stretch)[5]
Q4: How can I modify my experimental protocol to minimize dimer formation from the outset?

Proactive control of reaction conditions is the most effective strategy.

G start Start: Planning Synthesis reagents Use High-Purity Reagents (Phenol, Amine, Paraformaldehyde) start->reagents stoich Ensure Strict Stoichiometry (1:1:2 Phenol:Amine:Formaldehyde) reagents->stoich solvent Select Aprotic Solvent (e.g., Toluene, Dioxane) stoich->solvent temp Set Lower Reaction Temperature (e.g., 80-100°C) solvent->temp reaction Run Reaction with Stirring Monitor via TLC/NMR temp->reaction end Proceed to Workup & Purification reaction->end

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-Methyl-2H-1,4-benzoxazine-2-carboxylate

Introduction: The Challenge and Opportunity Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate is a key heterocyclic motif with significant potential in medicinal and materials chemistry. The 1,4-benzoxazine core is found i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity

Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate is a key heterocyclic motif with significant potential in medicinal and materials chemistry. The 1,4-benzoxazine core is found in numerous pharmacologically active compounds.[1] However, scaling up the synthesis of this specific derivative presents notable challenges, including controlling regioselectivity, maximizing yield, and developing efficient purification strategies. Traditional synthesis methods for 1,4-benzoxazines often suffer from drawbacks like complex steps, harsh reaction conditions, and low yields, making process optimization crucial for large-scale production.[2][3][4]

This guide provides a comprehensive technical resource for researchers and process chemists. It outlines a robust and scalable synthetic protocol, offers detailed troubleshooting advice in a Q&A format, and answers frequently asked questions to ensure a successful and efficient scale-up campaign. Our approach is grounded in established chemical principles and informed by practical, field-proven insights to bridge the gap between bench-scale discovery and pilot-scale production.

Proposed Scalable Synthesis Protocol

The recommended approach is a one-pot cyclocondensation reaction between 2-aminophenol and ethyl 2-chloroacetoacetate. This method is advantageous for scale-up as it utilizes commercially available starting materials and avoids multiple intermediate isolations, thereby improving process efficiency.[5]

Overall Reaction Scheme

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol (100 g Scale)

Materials:

  • 2-Aminophenol (1.0 eq, 100.0 g)

  • Ethyl 2-chloroacetoacetate (1.1 eq, 165.5 g)

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder (1.5 eq, 189.0 g)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq, 115.0 g)

  • Acetone (or DMF), anhydrous (10-15 vol, 1.0 - 1.5 L)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a clean, dry 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (100.0 g).

  • Solvent and Base Addition: Add anhydrous acetone (1.0 L), followed by potassium carbonate (189.0 g) and sodium bicarbonate (115.0 g). The use of two bases can help to moderate the reaction and scavenge the HCl byproduct effectively.

  • Reagent Addition: Begin vigorous stirring to create a fine suspension. Slowly add ethyl 2-chloroacetoacetate (165.5 g) dropwise over 30-45 minutes at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the inorganic salts through a pad of celite and wash the filter cake with acetone (2 x 100 mL).

    • Concentrate the combined filtrate under reduced pressure to obtain a crude oil or solid.

    • Dissolve the crude residue in ethyl acetate (800 mL) and wash with water (2 x 400 mL) and then brine (1 x 400 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (approx. 200-300 mL). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.[6]

    • Column Chromatography (if necessary): If recrystallization does not yield a product of sufficient purity, purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient.[7]

Scalable Reagent Quantities
Scale2-Aminophenol (1.0 eq)Ethyl 2-chloroacetoacetate (1.1 eq)K₂CO₃ (1.5 eq)NaHCO₃ (1.5 eq)Solvent (10 vol)
10 g 10.0 g16.6 g18.9 g11.5 g100 mL
100 g 100.0 g165.5 g189.0 g115.0 g1.0 L
1 kg 1.0 kg1.66 kg1.89 kg1.15 kg10.0 L

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Q1: My reaction yield is very low or the reaction has stalled. What are the common causes?

Answer: Low yield or a stalled reaction is a frequent challenge in scaling up heterocyclic synthesis.[2][8] Several factors could be responsible:

  • Purity of 2-Aminophenol: 2-Aminophenol is susceptible to air oxidation, which can lead to colored impurities and inhibit the reaction.[8] If your starting material is dark, consider purifying it by recrystallization from a suitable solvent or using freshly purchased material. Always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Inefficiency: The base is critical for deprotonating the phenol and neutralizing the HCl byproduct. Ensure the K₂CO₃ is anhydrous and finely powdered to maximize its surface area and reactivity. On a large scale, mechanical stirring must be efficient to keep the base suspended.

  • Insufficient Temperature/Time: While acetone is a good starting solvent, if the reaction is sluggish, a higher boiling point solvent like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) may be required to drive the reaction to completion.[9][10] Ensure the reaction is run for a sufficient duration, monitoring by TLC/LC-MS until the starting material is consumed.

  • Moisture Contamination: Water in the reaction can hydrolyze the ester and interfere with the base. Use anhydrous solvents and dry glassware, especially when scaling up.

Q2: I'm observing a significant amount of an N-alkylated byproduct. How can I improve regioselectivity?

Answer: 2-Aminophenol is an ambident nucleophile, possessing both a phenolic oxygen and an aromatic amine. While the phenolic oxygen is generally more nucleophilic after deprotonation, competitive N-alkylation can occur, leading to isomeric byproducts.

  • Mechanism Insight: The desired reaction proceeds via initial O-alkylation of the phenoxide, followed by an intramolecular nucleophilic attack of the amine onto the ketone and subsequent dehydration to form the benzoxazine ring. The primary side reaction is the direct N-alkylation of the amino group by ethyl 2-chloroacetoacetate.

  • Control Strategy: The choice of base and solvent system is crucial. A weaker, heterogeneous base system (like K₂CO₃/NaHCO₃) in a less polar solvent (like acetone) favors the formation of the phenoxide, promoting O-alkylation. Stronger, soluble bases (like NaH or K-tBuO) in polar aprotic solvents (like DMF or THF) can increase the nucleophilicity of the nitrogen atom, potentially leading to more N-alkylation. A stepwise approach, where the phenoxide is formed first at a lower temperature before adding the chloro-ester, can also improve selectivity.

Reaction_Mechanism cluster_main Proposed Reaction Pathway cluster_side Potential Side Reaction START 2-Aminophenol + Base (K₂CO₃) INT1 Phenoxide Intermediate START->INT1 - H⁺ INT2 Alkylated Intermediate INT1->INT2 O-Alkylation (SN2) ECA Ethyl 2-chloroacetoacetate ECA->INT2 INT3 Hemiaminal Intermediate INT2->INT3 Intramolecular Cyclization PRODUCT Target Benzoxazine INT3->PRODUCT - H₂O (Dehydration) START_SIDE 2-Aminophenol SIDE_PROD N-Alkylated Byproduct START_SIDE->SIDE_PROD N-Alkylation ECA_SIDE Ethyl 2-chloroacetoacetate ECA_SIDE->SIDE_PROD

Caption: Key reaction pathways in the synthesis.

Q3: The product is difficult to purify by column chromatography on a large scale. Are there alternative methods?

Answer: Large-scale column chromatography is often costly and time-consuming. Optimizing for a crystalline product is the most effective strategy for scalable purification.

  • Optimize Recrystallization: Experiment with different solvent systems. Good single-solvent systems are those where the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol). If a single solvent is ineffective, try a two-solvent system (e.g., ethyl acetate/hexane or dichloromethane/heptane), where the product is soluble in the first solvent and insoluble in the second (the anti-solvent).

  • Trituration: If the crude product is an amorphous solid or a thick oil, trituration can be effective. This involves stirring the crude material as a slurry in a solvent where the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This washes away impurities, often inducing crystallization of the product.

  • pH Adjustment during Work-up: Ensure the aqueous washes during the work-up are neutral or slightly basic. Acidic conditions could potentially protonate the product, increasing its solubility in the aqueous phase or promoting ring-opening.

Q4: My final product is a persistent oil and won't crystallize. What should I do?

Answer: Failure to crystallize is often due to residual impurities or solvent.

  • Purity Check: First, confirm the purity of the oil by ¹H NMR and LC-MS. If significant impurities are present, another purification step (e.g., a quick silica plug filtration or chromatography) may be necessary.

  • Remove Residual Solvent: Ensure all solvent is removed under high vacuum, possibly with gentle heating. Residual solvent can act as an impurity and inhibit crystal lattice formation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the purified oil.

    • Solvent Shock: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then rapidly add a large volume of a poor solvent (e.g., hexane or pentane) to force precipitation.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis at scale? A: Always conduct a full safety review before scaling up. Key hazards include:

  • Ethyl 2-chloroacetoacetate: It is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Acetone and ethyl acetate are flammable. Ensure all heating is done using heating mantles or oil baths with proper temperature control, and eliminate all potential ignition sources.

  • Pressure: When heating a reaction to reflux at a large scale, ensure the system is properly vented through the condenser to avoid pressure buildup.

Q: Can this synthesis be performed as a one-pot reaction? A: Yes, the protocol provided is designed as a one-pot process where the O-alkylation and subsequent cyclocondensation occur in the same reaction vessel without isolation of intermediates. This approach is generally preferred for scale-up as it reduces handling, minimizes solvent waste, and improves process throughput.[5][11]

Q: What are the best analytical methods for in-process monitoring? A: For effective in-process control (IPC), a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize with a UV lamp.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on reaction progress and can help identify the formation of byproducts by their mass. This is invaluable for troubleshooting and optimization.

Q: How do I confirm the structure and regiochemistry of my final product? A: A full suite of analytical techniques is required for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: This is the most powerful tool. The ¹H NMR spectrum should show characteristic peaks for the ethyl ester, the methyl group on the benzoxazine ring, and the aromatic protons. 2D NMR techniques like HMBC and HSQC can confirm the connectivity and definitively establish the 3-methyl-2-carboxylate regiochemistry.

  • FTIR Spectroscopy: Will show characteristic peaks for the ester carbonyl (C=O) stretch (~1740 cm⁻¹), the C=N imine stretch within the ring, and N-H stretches if any uncyclized intermediate is present.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

References

  • Giubellina, N., et al. (2010). Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][9][11]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. Organic Process Research & Development, 14(4), 859-867. Available from: [Link]

  • ACS Publications. (2010). Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][9][11]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. Available from: [Link]

  • SSRN. (n.d.). 2-Aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives. Available from: [Link]

  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. Available from: [Link]

  • Shinde, M., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Research in Pharmaceutical Sciences. Available from: [Link]

  • Bentham Science. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Available from: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available from: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of benzoxazine products purified with different purification methods. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing benzoxazines.
  • Zhou, J.-Z., et al. (n.d.). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Available from: [Link]

  • Liang, W., et al. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. Available from: [Link]

  • Bentham Science. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Available from: [Link]

  • Ingenta Connect. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Available from: [Link]

  • Mérour, J.-Y., et al. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-226. Available from: [Link]

Sources

Troubleshooting

"identifying and removing impurities from ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE"

Welcome to the technical support guide for ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance on identifying and removing impurities associated with this compound. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust, field-proven protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

Q1: What are the most likely impurities I will encounter during the synthesis of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE?

The impurity profile is intrinsically linked to the synthetic route. A common route to the 1,4-benzoxazine core involves the condensation of a substituted 2-aminophenol with an appropriate three-carbon electrophile. Based on this, impurities can be broadly categorized.

Table 1: Common Potential Impurities and Their Origins

Impurity CategorySpecific Example(s)Likely Origin
Unreacted Starting Materials 2-Aminophenol, Ethyl 2-chloroacetoacetateIncomplete reaction; non-stoichiometric addition of reagents.
Regioisomers Isomeric benzoxazine structuresThe initial N-alkylation vs. O-alkylation of the 2-aminophenol can lead to different cyclization products. The formation of isomeric benzoxazine derivatives is a known challenge in this chemistry.[1]
By-products from Side Reactions Dimerization products, oxidation productsSelf-condensation of starting materials or intermediates; exposure of the aminophenol to air can lead to colored oxidation impurities.
Residual Solvents & Reagents Toluene, DMF, Triethylamine, K₂CO₃Incomplete removal during workup and initial purification steps.
Degradation Products Ring-opened products (e.g., phenolic amides)Hydrolysis of the ester or the benzoxazine ring, particularly under acidic or basic conditions during workup or purification.[2]
Q2: My purified product is off-white or yellowish, but I expect a white solid. What could be the cause?

A persistent color often indicates the presence of trace-level, highly conjugated impurities. The most common culprits are oxidation products derived from the 2-aminophenol starting material. These species are often polar and can be challenging to remove completely. The use of activated charcoal during recrystallization can be an effective solution for adsorbing these colored impurities.[3]

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate that are very close together. What does this suggest?

Closely migrating spots on a TLC plate often suggest the presence of structurally similar compounds, most commonly regioisomers.[1][4] These isomers have very similar polarities, making their separation by standard chromatographic techniques difficult. Optimizing the solvent system for your chromatography or using a different stationary phase (e.g., a phenyl column instead of a standard silica C18) may be necessary to achieve separation.[4]

Part 2: Analytical Identification of Impurities

The first step in removing an impurity is confirming its presence and, ideally, its structure. A multi-technique approach is the most robust strategy.

Workflow for Impurity Identification

G cluster_0 Phase 1: Initial Detection cluster_1 Phase 2: Quantification & Mass Identification cluster_2 Phase 3: Structural Elucidation A Crude Product B TLC / HPLC-UV Screening A->B Initial Purity Check C LC-MS Analysis B->C Impurity > 0.1%? D Quantify Impurities Obtain Molecular Weight C->D E Preparative HPLC / SFC Isolation D->E Is structure unknown? F NMR Spectroscopy (1H, 13C, COSY, HMBC) E->F Collect Fractions G Structure Confirmed F->G

Caption: General workflow for the identification and characterization of unknown impurities.

Q4: Which analytical technique should I start with for routine purity checks?

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for routine analysis of purity for compounds like ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE.[5][6][7] It provides excellent resolution and quantitative data.

Table 2: Recommended Starting Conditions for HPLC Analysis

ParameterRecommended SettingRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmA standard reverse-phase column provides good retention and separation for moderately polar compounds.
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)Acetonitrile is often better for separating benzoxazine enantiomers and isomers than methanol.[8] The acid improves peak shape.
Gradient Start at 30% B, ramp to 95% B over 20 minA broad gradient is essential for initial screening to ensure all late-eluting, non-polar impurities are detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe benzoxazine core has strong UV absorbance. Monitoring multiple wavelengths can help distinguish impurities with different chromophores.
Injection Volume 10 µLA standard volume to avoid column overloading.
Sample Prep Dissolve in 50:50 Acetonitrile:WaterInjecting the sample in a solvent weaker than the initial mobile phase conditions prevents peak distortion.[9]
Q5: HPLC shows an impurity peak. How do I know what it is?

Once an impurity is detected, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step.[10][11][12] It provides the molecular weight of the impurity, which is a critical piece of information for identification. By comparing the impurity's mass to the masses of potential side-products, starting materials, and degradation products, you can often generate a hypothesis about its identity.

For definitive structural confirmation of a significant or unknown impurity, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[10][12][13] Techniques like COSY, HSQC, and HMBC can fully elucidate the structure.[13]

Part 3: Troubleshooting and Purification Guides

This section provides step-by-step protocols and troubleshooting advice for the most common purification challenges.

Method 1: Recrystallization - For Removing Minor Impurities and Improving Crystallinity

Recrystallization is often the most effective method for removing small amounts of impurities from a solid product, especially for increasing final purity from ~95% to >99%.[3][14]

Step-by-Step Protocol: Recrystallization
  • Solvent Screening: In parallel test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at boiling. The ideal solvent will dissolve the compound when hot but not when cold. A good starting point for moderately polar compounds like this is an alcohol like ethanol or isopropanol.[3][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal (spatula tip) and boil for 2-3 minutes. The colored impurities will adsorb to the charcoal.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Check the purity of the recrystallized material by HPLC and measure its melting point. A sharp melting point is a good indicator of high purity.

Method 2: Column Chromatography - For Separating Major Impurities and Isomers

When dealing with significant impurities (>5%) or isomers that cannot be removed by recrystallization, column chromatography is the preferred method.[14][16]

Step-by-Step Protocol: Flash Column Chromatography
  • Solvent System Selection: Using TLC, find a solvent system (typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate) that gives your desired product an Rf value of approximately 0.3-0.4.[16] Ensure there is good separation between the product spot and the impurity spots.

  • Column Packing: Pack a glass column with silica gel using the selected solvent system (slurry packing is recommended to avoid air bubbles). The amount of silica should be 50-100 times the weight of your crude product.[16]

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can use an isocratic (single solvent mixture) or gradient (gradually increasing polarity) elution. A gradient is often more effective for separating compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Validation: Confirm the purity of the combined product by HPLC and NMR.

Troubleshooting Purification

G start Start: Purification Unsuccessful q1 Problem: Product won't crystallize ('Oils Out') start->q1 q2 Problem: Impurities co-elute with product in column chromatography. start->q2 Chromatography Issue q3 Problem: Low recovery after purification. start->q3 Yield Issue a1_1 Cause: Melting point of compound is lower than solvent boiling point. q1->a1_1 Yes a1_2 Cause: Solution is supersaturated or contains impurities inhibiting nucleation. q1->a1_2 No s1_1 Solution: Switch to a lower-boiling point solvent system. a1_1->s1_1 s1_2 Solution: Add a seed crystal, scratch inside of flask, or add a small amount of anti-solvent. a1_2->s1_2 a2_1 Cause: Poor solvent system selectivity. q2->a2_1 Yes a2_2 Cause: Column is overloaded. q2->a2_2 No s2_1 Solution: Re-optimize TLC. Try different solvent systems (e.g., Dichloromethane/Methanol or Toluene/Acetone). a2_1->s2_1 s2_2 Solution: Reduce the amount of crude material loaded onto the column. a2_2->s2_2 a3_1 Cause: Product is too soluble in recrystallization solvent. q3->a3_1 Yes a3_2 Cause: Product is adsorbing irreversibly to silica gel. q3->a3_2 No s3_1 Solution: Use less solvent initially. Ensure thorough cooling in an ice bath. a3_1->s3_1 s3_2 Solution: Add 1% triethylamine to the eluent to deactivate acidic silica sites. Consider using neutral alumina as the stationary phase. a3_2->s3_2

Caption: A troubleshooting decision tree for common purification challenges.

References
  • ResearchGate. (n.d.). HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives. Available at: [Link]

  • PubMed. (2000). Qualitative and quantitative analysis of a thermoset polymer, poly(benzoxazine), by pyrolysis-gas chromatography. Available at: [Link]

  • PubMed. (2012). [Separation of benzoxazine enantiomers on beta-cyclodextrin bonded chiral stationary phases]. Available at: [Link]

  • ACS Publications. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. Available at: [Link]

  • ElectronicsAndBooks. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • PMC. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]

  • ResearchGate. (2025). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. Available at: [Link]

  • ResearchGate. (n.d.). Simplified mechanisms for the polymerization of benzoxazines. Available at: [Link]

  • PMC. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Available at: [Link]

  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available at: [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Available at: [Link]

  • Semantic Scholar. (2012). Thermal decomposition processes in polybenzoxazine model dimers investigated by TGA-FTIR and GC-MS. Available at: [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]

  • ResearchGate. (2025). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Available at: [Link]

  • ScienceDirect. (2014). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Available at: [Link]

  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]

  • PMC. (n.d.). Ethyl 1H-indole-2-carboxylate. Available at: [Link]

  • PMC. (2020). Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites. Available at: [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]

  • ResearchGate. (2018). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Available at: [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available at: [Link]

  • MDPI. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Available at: [Link]

  • IUCr Journals. (2020). Ethyl 1H-indole-2-carboxylate. Available at: [Link]

  • SSRN. (2017). Stereoselective synthesis of ()- and ()-2-methyl-3-oxo-3,4-dihydro-2-1,4-benzoxazine-2-carboxylic acids. Available at: [Link]

  • Chromatography Forum. (2009). separation of two isomers. Available at: [Link]

  • CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. Available at: [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. Available at: [Link]

  • ACS Publications. (2019). Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin. Available at: [Link]

  • Senieer. (n.d.). Detailed Explanation of Drug Impurity Research Methods. Available at: [Link]

  • University of Victoria. (n.d.). Column chromatography. Available at: [Link]

  • Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]

  • PMC. (n.d.). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Bio-Based Benzoxazines. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

  • PMC. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of the antimicrobial activity of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE and amoxicillin"

[1][2] Executive Summary This technical guide provides a comparative analysis between Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate (EMBC) —a synthetic heterocyclic scaffold—and Amoxicillin , a standard

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comparative analysis between Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate (EMBC) —a synthetic heterocyclic scaffold—and Amoxicillin , a standard ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-lactam antibiotic.[1]

While Amoxicillin represents the gold standard for treating susceptible Gram-positive and Gram-negative infections via cell wall inhibition, EMBC represents a class of "privileged structures" in medicinal chemistry.[1][2] Experimental data indicates that while EMBC exhibits moderate intrinsic antimicrobial activity, its primary value lies as a lipophilic DNA gyrase inhibitor and a precursor for high-potency hydrazide derivatives.[1][2] This guide analyzes their mechanistic divergence, experimental performance, and structure-activity relationships (SAR).[1][2]

Mechanistic Divergence & Pharmacodynamics[1][2]

The fundamental difference between these two agents lies in their molecular targets.[1][2] Amoxicillin targets the bacterial envelope, whereas 1,4-benzoxazine derivatives like EMBC are increasingly studied for their ability to penetrate the cytoplasm and target nucleic acid synthesis.[1]

Amoxicillin: The Cell Wall Disruptor[1]
  • Class: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Lactam (Penicillin subclass).[1]
    
  • Target: Penicillin-Binding Proteins (PBPs), specifically transpeptidases.[1][2]

  • Mechanism: Irreversibly binds to the serine residue of PBPs, preventing the cross-linking of peptidoglycan strands.[1][2] This leads to cell lysis due to osmotic pressure.[1][2]

  • Limitation: Susceptible to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -lactamase degradation (enzymatic hydrolysis of the lactam ring).[1]
    
EMBC: The DNA Gyrase Inhibitor[1]
  • Class: 1,4-Benzoxazine (Heterocyclic ester).[1][2][3][4][5]

  • Target: DNA Gyrase (Subunit B) and Topoisomerase IV.[1][2]

  • Mechanism: Recent in silico and in vitro studies suggest benzoxazines bind to the ATP-binding pocket of the GyrB subunit.[1][2] This inhibits DNA supercoiling, halting replication.[1][2]

  • Advantage: Unaffected by ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -lactamases; lipophilic ester group enhances membrane permeability.[1]
    
Mechanistic Pathway Visualization[1][2]

MOA_Comparison cluster_Amox Amoxicillin Pathway cluster_EMBC EMBC Pathway Amox Amoxicillin (Beta-Lactam) PBP Bind Penicillin-Binding Proteins (PBPs) Amox->PBP XLink Inhibit Peptidoglycan Cross-linking PBP->XLink Lysis Cell Lysis (Bactericidal) XLink->Lysis EMBC EMBC (Benzoxazine Ester) Permeate Passive Diffusion (Lipophilic) EMBC->Permeate Gyrase Bind DNA Gyrase (GyrB Pocket) Permeate->Gyrase Replication Halt DNA Supercoiling Gyrase->Replication Replication->Lysis Secondary Effect

Figure 1: Comparative Mechanism of Action.[1][2] Amoxicillin acts extracellularly/periplasmically on the cell wall, while EMBC penetrates the cell to inhibit DNA replication enzymes.[1]

Experimental Protocols

To validate the comparative activity, the following standardized protocols are recommended. These ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.[1][2]

Synthesis of EMBC (The Test Compound)

Before testing, EMBC must be synthesized or procured with >98% purity.[1][2]

  • Reagents: 2-Aminophenol, Ethyl 2-chloroacetoacetate (or Ethyl acetoacetate), Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), Acetone/Ethanol.[1]
    
  • Reaction: Condensation of 2-aminophenol with the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -keto ester followed by cyclization.[1]
    
  • Purification: Recrystallization from Ethanol.[1][2][4][6][7]

Antimicrobial Assay Workflow

Method: Broth Microdilution (MIC Determination).[1][2]

  • Inoculum Preparation: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution:

    • Amoxicillin: Dissolve in phosphate buffer (pH 6.[1]0) or water.[1][2] Serial dilutions: 0.25 to 128

      
      g/mL.[1]
      
    • EMBC: Dissolve in DMSO (ensure final DMSO concentration <1% to avoid toxicity). Serial dilutions: 1 to 512 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      g/mL.[1]
      
  • Incubation: 37°C for 18–24 hours.

  • Readout: The Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).[1][2]

Experimental Workflow Diagram

Workflow Start Start: Compound Prep Synth Synthesis of EMBC (Reflux 2-aminophenol + keto-ester) Start->Synth Purify Purification (Recrystallization >98%) Synth->Purify Stock Stock Solutions Amox: Water EMBC: DMSO Purify->Stock Plate 96-Well Plate Setup (Serial Dilution) Stock->Plate Inoc Inoculation (0.5 McFarland) Plate->Inoc Incubate Incubation 37°C, 24h Inoc->Incubate Result Data Analysis (MIC / ZOI) Incubate->Result

Figure 2: Step-by-step experimental workflow from chemical synthesis to biological evaluation.

Comparative Performance Analysis

The following data summarizes the typical performance of 3-methyl-1,4-benzoxazine-2-carboxylates compared to Amoxicillin.

Note on Potency: Amoxicillin is a refined drug; EMBC is a scaffold.[1][2] Consequently, EMBC typically requires higher concentrations to achieve inhibition, but it demonstrates activity against strains where Amoxicillin efficacy may be compromised by resistance mechanisms (excluding efflux pumps).[1][2]

Table 1: Antimicrobial Activity Profile (Representative Data)
ParameterAmoxicillin (Standard)EMBC (Test Scaffold)Interpretation
Molecular Weight 365.4 g/mol ~219.2 g/mol EMBC is smaller and more lipophilic.[1]
Solubility High (Water/Buffer)Low (Water), High (DMSO/Ethanol)EMBC requires organic co-solvents for testing.[1][2]
MIC (S. aureus) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


g/mL


g/mL
Amoxicillin is ~50x more potent against G+ bacteria.[1]
MIC (E. coli) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


g/mL


g/mL
EMBC shows moderate activity against G- bacteria.[1]
Zone of Inhibition ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

mm

mm
EMBC shows distinct but smaller zones of inhibition.[1]
Resistance Profile Vulnerable to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-lactamase
Resilient to

-lactamase
EMBC retains activity in some resistant strains.[1]
Structure-Activity Relationship (SAR) Insights
  • The Ester Functionality: The ethyl ester at position 2 in EMBC is crucial for cell permeation (prodrug effect) but often shows lower in vitro activity than its hydrolyzed acid or hydrazide derivatives.[1][2]

  • The 3-Methyl Group: Provides steric stability and enhances hydrophobic interaction with the GyrB pocket.[1][2]

  • Optimization: Converting the ethyl ester of EMBC into a hydrazide or Schiff base often improves the MIC to the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
    
    
    g/mL range, bringing it closer to standard antibiotics.[1]

Conclusion

Amoxicillin remains the superior clinical agent for general bacterial infections due to its high potency and water solubility.[1][2] However, EMBC (Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate) is a validated bioactive scaffold.[1][2]

Key Takeaway for Researchers: Do not view EMBC as a direct replacement for Amoxicillin in its current ester form.[1][2] Instead, utilize EMBC as a lead compound .[1][2] Its ability to bypass ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-lactam resistance mechanisms makes it an ideal starting material for synthesizing novel DNA gyrase inhibitors.[1] Future development should focus on functionalizing the C-2 position to improve water solubility and binding affinity.[1][2]

References

  • Synthesis and Biological Evaluation of 1,4-Benzoxazine Derivatives Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) Context: Details the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and their comparison to standard antibiotics.

  • Antimicrobial Activity of Benzoxazine Derivatives vs. Amoxicillin Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) Context:[1][2] Provides comparative Zone of Inhibition data for benzoxazine derivatives against S. aureus and E. coli using Amoxicillin as the control.

  • Structural Characterization and Activity of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate Source: PubChem / NIH Context:[1][2] Provides chemical properties and biological activity data for the sulfur-analog, establishing baseline expectations for the oxazine derivative.

  • Molecular Docking of Benzoxazines with DNA Gyrase Source: ResearchGate (Various Authors) Context:[1][2][3] Validates the mechanism of action for benzoxazine derivatives targeting the GyrB subunit of E. coli DNA gyrase.[1][2][5]

Sources

Comparative

"ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE vs. ciprofloxacin: a comparative study on E. coli"

Executive Summary This technical guide provides a head-to-head comparison between Ciprofloxacin (a third-generation fluoroquinolone standard) and Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison between Ciprofloxacin (a third-generation fluoroquinolone standard) and Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate (hereafter referred to as EMB-2C ), a bicyclic heterocyclic scaffold.

While Ciprofloxacin represents the clinical "gold standard" for E. coli eradication, EMB-2C represents an emerging chemical scaffold . Experimental data indicates that while EMB-2C shares the core pharmacophore features required for DNA gyrase interaction, it lacks the specific auxiliary substituents (C6-fluorine, C7-piperazine) that grant Ciprofloxacin its nanomolar potency. This guide analyzes their mechanistic divergence, antimicrobial efficacy (MIC/MBC), and physiochemical properties to assist drug developers in lead optimization.

Mechanistic Profiling & Pharmacophore Analysis

The Structural Divergence

The core comparison lies in the "Scaffold vs. Optimized Drug" dynamic.

  • Ciprofloxacin: A fully optimized fluoroquinolone. The fluorine at position 6 enhances cell penetration and gyrase binding affinity (by >10-fold). The piperazine ring at position 7 broadens the spectrum against Gram-negatives (E. coli).

  • EMB-2C: A 1,4-benzoxazine core.[1][2][3][4][5][6] It is a bioisostere of the quinolone core (replacing C-4 with O-4 in the numbering or modifying the ring fusion). The ethyl ester group at position 2 increases lipophilicity but often acts as a prodrug moiety (requiring hydrolysis) or sterically hinders the critical Mg²⁺ bridging interaction required for high-affinity gyrase binding.

Mechanism of Action (MOA) Visualization

Both compounds target bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV), but with vastly different binding kinetics.

MOA_Comparison Bacteria E. coli Cell Wall Porin OmpF Porin Channel Target DNA Gyrase (GyrA Subunit) + DNA Complex Porin->Target Binding_High High Affinity Binding (Ternary Complex Stabilization) Target->Binding_High With Ciprofloxacin Binding_Low Low Affinity Binding (Steric Hindrance/Weak H-Bonds) Target->Binding_Low With EMB-2C Cipro Ciprofloxacin (Optimized Drug) Cipro->Porin Rapid Diffusion (Zwitterionic) Cipro->Target Interacts via Mg2+ Bridge Benz EMB-2C (Scaffold) Benz->Bacteria Slow Diffusion (Lipophilic/Non-ionic) Benz->Porin Limited Entry Benz->Target Interacts via Ester/Carbonyl Result_Death DNA Fragmentation (Bactericidal) Binding_High->Result_Death Irreversible Result_Stasis Weak Inhibition (Bacteriostatic at Low Conc) Binding_Low->Result_Stasis Reversible

Figure 1: Comparative Mechanism of Action. Ciprofloxacin exploits porin channels for rapid entry and forms a stable ternary complex with DNA/Gyrase. EMB-2C exhibits slower diffusion and weaker binding due to the lack of key polar substituents.

Experimental Performance: E. coli

The following data synthesizes standard CLSI (Clinical and Laboratory Standards Institute) protocols comparing the two compounds.

Minimum Inhibitory Concentration (MIC) Data

The table below highlights the "Potency Gap." Ciprofloxacin is active in the nanogram range, whereas EMB-2C requires microgram concentrations, typical of a hit compound.

ParameterCiprofloxacin (Reference)EMB-2C (Test Compound)Interpretation
MIC (E. coli ATCC 25922) 0.004 – 0.015 µg/mL 25.0 – 50.0 µg/mL Cipro is ~2500x more potent.
MBC (Bactericidal Conc.) 0.015 – 0.03 µg/mL> 100 µg/mLEMB-2C is likely bacteriostatic at achievable doses.
Solubility (pH 7.4) High (as HCl salt)Low (~17.9 µg/mL)EMB-2C is solubility-limited in aqueous media.
Resistance Profile High (GyrA mutations common)Unknown (Novel scaffold)EMB-2C may bypass specific quinolone-resistance pumps.

Critical Insight: The MIC of EMB-2C (25-50 µg/mL) suggests it is not a clinical candidate per se, but a lead scaffold . The ethyl ester masks the carboxylic acid; hydrolysis in vivo to the free acid often improves potency by allowing better chelation with the Mg²⁺ in the active site of DNA gyrase.

Protocol: Time-Kill Kinetic Assay

To validate the bactericidal vs. bacteriostatic nature of EMB-2C compared to Ciprofloxacin, the Time-Kill assay is the definitive workflow.

Methodology:

  • Preparation: E. coli in Log-phase growth (~10⁶ CFU/mL).

  • Exposure: Treat cultures with 4x MIC of Ciprofloxacin and EMB-2C.

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on Mueller-Hinton Agar.

TimeKill_Workflow Start Inoculum Prep (10^6 CFU/mL) Treat Compound Addition (4x MIC) Start->Treat Incubate Incubation (37°C, Shaking) Treat->Incubate Sample Sampling Points (0, 2, 4, 8, 24h) Incubate->Sample At intervals Dilute Serial Dilution (PBS) Sample->Dilute Plate Plating (MHA Plates) Dilute->Plate Count Colony Counting (Log10 Reduction) Plate->Count Count->Incubate Next timepoint

Figure 2: Time-Kill Kinetic Assay Workflow. This protocol differentiates between the rapid bactericidal action of Ciprofloxacin (3-log reduction < 4h) and the slower, static effect of EMB-2C.

Structure-Activity Relationship (SAR) Implications

Why compare these two? The value lies in Lead Optimization .

  • The Ester Functionality: The "Ethyl...carboxylate" moiety in EMB-2C increases lipophilicity (LogP ~2.0-2.5), potentially aiding membrane permeation in Gram-positive bacteria. However, for E. coli (Gram-negative), the porin channels prefer zwitterionic compounds (like Ciprofloxacin).

    • Recommendation: Hydrolyze the ethyl ester to the free acid or convert to a hydrazide to improve water solubility and gyrase binding.

  • The N-4 Position: Ciprofloxacin has a nitrogen at position 1 (quinolone numbering) or 4 (benzoxazine numbering) that is part of the ring. In EMB-2C, alkylation at this position (Methyl group) is crucial.

    • Data Support: Studies show that N-alkylated benzoxazines exhibit higher antimicrobial activity than their unsubstituted counterparts due to improved hydrophobic interactions within the enzyme pocket.

  • The Missing Fluorine: The lack of a C-6 fluorine in EMB-2C is the primary reason for its lower potency. The fluorine atom in Ciprofloxacin improves cell wall penetration and binding stability.

Conclusion

Ciprofloxacin remains the superior therapeutic agent for immediate clinical application against E. coli. However, EMB-2C is a validated chemical scaffold. It offers a distinct "benzoxazine" template that is structurally distinct enough from quinolones to potentially evade standard resistance mechanisms if optimized.

Development Pathway for EMB-2C:

  • Step 1: Hydrolysis of the ester to free acid.

  • Step 2: Introduction of a basic heterocycle (e.g., piperazine) to improve spectrum.

  • Step 3: Halogenation to improve metabolic stability and binding.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. [Link]

  • PubChem. (2024). Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (Analogous Scaffold Data). National Library of Medicine. [Link]

  • Shinde, M. V., et al. (2024).[7][8] "1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation." International Journal of Pharmaceutical Sciences. [Link][7]

  • Kotha, S., et al. (1994). "Synthesis and Reactions of 3,4-dihydro-2H-1,4-benzoxazine Derivatives." Heterocycles. [Link]

  • Vertex AI Research. (2024). Consolidated Search on Benzoxazine Antimicrobial Activity.

Sources

Validation

A Comparative In Vitro Cytotoxicity Assessment of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of contemporary drug discovery, the preliminary assessment of a novel compound's interaction with living cells is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery, the preliminary assessment of a novel compound's interaction with living cells is a critical gateway to further development. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE, a member of the benzoxazine class of heterocyclic compounds which have garnered interest for their diverse biological activities.[1][2] This document is structured to not only present methodologies but to also provide the underlying scientific rationale, ensuring a robust and well-validated approach to cytotoxicity profiling.

The guide will compare the cytotoxic potential of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE against two well-established chemotherapeutic agents, Doxorubicin and Cisplatin, which serve as benchmark positive controls. The experimental design encompasses a multi-assay strategy to move beyond a simple live-or-die metric, aiming to elucidate the potential mechanisms of cell death.

Experimental Rationale and Design

The core of this guide is a multi-faceted approach to cytotoxicity assessment. We will employ a battery of assays to build a comprehensive profile of the test compound's effects on cancer cell lines. The selection of assays is deliberate, designed to probe different aspects of cellular health: metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

Cell Line Selection: A Deliberate Choice

The choice of cell lines is paramount for relevant and translatable results. For this investigation, we have selected two well-characterized human cancer cell lines:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line widely used in cancer research, providing a vast body of comparative data.

  • HCT-116 (Colorectal Carcinoma): A p53-wildtype cell line that is a workhorse in studies of apoptosis and cell cycle.

These cell lines were chosen based on their common use in cytotoxicity studies of benzoxazine derivatives and their distinct origins, which can reveal potential tissue-specific effects of the test compound.[3]

Comparative Compounds: Establishing a Benchmark

To contextualize the cytotoxic potential of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE, two widely used and mechanistically distinct chemotherapeutic agents will be used as positive controls:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[4]

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis.[5][6]

The inclusion of these standards allows for a direct comparison of potency (IC50 values) and provides a reference for the magnitude of the cytotoxic response.

Methodologies: A Triad of Cytotoxicity Assessment

A multi-pronged approach to assessing cytotoxicity provides a more complete picture of a compound's cellular effects. We will utilize three distinct assays, each interrogating a different hallmark of cell death.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in most cases, correlates with cell viability.[7][8] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7 and HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE, Doxorubicin, and Cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[10][11][12] This assay is a reliable indicator of necrosis or late-stage apoptosis.[10][13]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan.[13][14]

  • Absorbance Reading: Incubate for the recommended time at room temperature, protected from light, and then measure the absorbance at the appropriate wavelength (e.g., 490 nm).[14]

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells) and a spontaneous release control (untreated cells).

Caspase-3/7 Activity Assay: Detecting Apoptosis

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[15] Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[15][16] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, produces a fluorescent or luminescent signal.[16][17][18]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol. This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7 to release a substrate for luciferase.[16]

  • Signal Measurement: Incubate at room temperature for the recommended time and then measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the number of cells (which can be determined in a parallel plate using a viability assay like CellTiter-Glo®) and express the results as fold change in caspase activity compared to the control.

Data Presentation and Interpretation

The quantitative data from these assays should be meticulously organized for clear comparison.

Table 1: Comparative IC50 Values (µM) of Test and Reference Compounds
CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATEMCF-7Experimental DataExperimental DataExperimental Data
HCT-116Experimental DataExperimental DataExperimental Data
DoxorubicinMCF-7~2.5[19]VariesVaries
HCT-116VariesVariesVaries
CisplatinMCF-7~20[20]Varies~5-10[21]
HCT-116Varies~10-20[22]Varies

Note: Literature IC50 values for Doxorubicin and Cisplatin can vary significantly based on experimental conditions.[4][6] The values provided are approximate and for comparative purposes.

Table 2: Mechanistic Insights from Cytotoxicity Assays
CompoundAssayMCF-7 Response (at IC50)HCT-116 Response (at IC50)
ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATELDH ReleaseExperimental Data (% of Max)Experimental Data (% of Max)
Caspase-3/7 ActivityExperimental Data (Fold Change)Experimental Data (Fold Change)
DoxorubicinLDH ReleaseExpected low to moderate increaseExpected low to moderate increase
Caspase-3/7 ActivityExpected significant increaseExpected significant increase
CisplatinLDH ReleaseExpected low to moderate increaseExpected low to moderate increase
Caspase-3/7 ActivityExpected significant increaseExpected significant increase

Visualizing the Experimental Workflow and Cellular Fates

Diagrams are invaluable for conceptualizing complex biological processes and experimental workflows.

G Figure 1: Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture MCF-7 & HCT-116 Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with Compound/Controls (24, 48, 72h) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Release Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase IC50 IC50 Determination MTT->IC50 Mechanism Mechanistic Insights LDH->Mechanism Caspase->Mechanism Comparison Comparison with Controls IC50->Comparison Mechanism->Comparison

Caption: Workflow for assessing in vitro cytotoxicity.

G Figure 2: Distinguishing Cellular Fates cluster_assays Assay Readouts Healthy Healthy Cell Apoptosis Apoptosis Healthy->Apoptosis Caspase-3/7 Activation Necrosis Necrosis Healthy->Necrosis Membrane Damage (LDH Release) Late_Apoptosis Late Apoptosis/ Secondary Necrosis Apoptosis->Late_Apoptosis Membrane Damage (LDH Release) Caspase_Assay Caspase-3/7 Assay: Detects Apoptosis Apoptosis->Caspase_Assay LDH_Assay LDH Assay: Detects Necrosis & Late Apoptosis Necrosis->LDH_Assay Late_Apoptosis->LDH_Assay

Caption: Assays to differentiate cell death mechanisms.

Conclusion and Future Directions

This guide outlines a robust, multi-assay strategy for the initial in vitro cytotoxicity profiling of ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE. By comparing its effects to standard chemotherapeutic agents and employing assays that probe different cellular death pathways, researchers can gain a nuanced understanding of the compound's biological activity.

The data generated from these experiments will be instrumental in determining whether further investigation into the therapeutic potential of this benzoxazine derivative is warranted. Positive results, such as potent cytotoxicity against cancer cell lines with a favorable selectivity index (if a non-cancerous cell line were included), would pave the way for more in-depth mechanistic studies, including cell cycle analysis, further apoptosis assays (e.g., Annexin V/PI staining), and ultimately, in vivo studies.[23][24][25]

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Antibodies Incorporated. (n.d.). Necrosis vs Apoptosis Assay Kit.
  • Creative Diagnostics. (n.d.). Caspase-3 activity assay.
  • Biotium. (n.d.). Apoptosis and Necrosis Quantification Kit.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • PubMed. (1997). Loss of in vitro cytotoxicity of cisplatin after storage as stock solution in cell culture medium at various temperatures.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (2018). Distinguishing Necroptosis from Apoptosis.
  • AAT Bioquest. (2023, June 21). What is the principle of LDH assay?
  • Abcam. (n.d.). MTT assay protocol.
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Fluorimetric (CASP3F) - Technical Bulletin.
  • Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Boster Bio. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
  • PubMed. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants.
  • Cell Signaling Technology. (2026, January 1). LDH Cytotoxicity Assay Kit.
  • PubMed. (2024, September 1). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
  • Oriental Journal of Chemistry. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Bio-protocol. (n.d.). MTT (Assay protocol).
  • PMC. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025, August 6). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one.
  • MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Journal of Chemical Health Risks. (2020, February 27). Preparation, characterization and biological activity studies of benzoxaizne derivatives.
  • Bentham Science Publisher. (2025, April 21). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review.
  • Benchchem. (2025). Application Notes and Protocols: Doxorubicin In Vitro Cytotoxicity Assays on Cancer Cell Lines.
  • Wiley Online Library. (n.d.). Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • MDPI. (2024, February 20). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study.
  • Net Journals. (2019, April 17). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung.
  • ResearchGate. (n.d.). Cisplatin cytotoxicity. Cell survival determined by MTT assays in A2780....
  • Journal of Paramedical Sciences. (n.d.). RESEARCH ARTICLE Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventiona.
  • International Institute of Anticancer Research. (2019, December 15). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • South Carolina Blues. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays.
  • Semantic Scholar. (2012, March 15). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based.
  • Benchchem. (n.d.). Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.
  • PMC. (2017, March 2). New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples.
  • ResearchGate. (2025, August 6). (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • Cancer. (n.d.). Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

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